molecular formula C23H27N3O4 B12898423 Phe-Pro-Phe CAS No. 58705-26-3

Phe-Pro-Phe

Cat. No.: B12898423
CAS No.: 58705-26-3
M. Wt: 409.5 g/mol
InChI Key: CKJACGQPCPMWIT-UFYCRDLUSA-N
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Description

Phe-Pro-Phe is an oligopeptide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58705-26-3

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H27N3O4/c24-18(14-16-8-3-1-4-9-16)22(28)26-13-7-12-20(26)21(27)25-19(23(29)30)15-17-10-5-2-6-11-17/h1-6,8-11,18-20H,7,12-15,24H2,(H,25,27)(H,29,30)/t18-,19-,20-/m0/s1

InChI Key

CKJACGQPCPMWIT-UFYCRDLUSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Supramolecular Architectonics of the Pro-Phe-Phe (PFF) Tripeptide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Pro-Phe-Phe (PFF) tripeptide represents a critical anomaly in peptide nanotechnology. While the diphenylalanine (FF) motif—derived from the Alzheimer’s


-amyloid core—classically self-assembles into nanotubes driven by 

-sheet interactions, the addition of the N-terminal Proline introduces a steric constraint that fundamentally alters the assembly landscape.

Recent landmark studies (notably Bera et al., Nature Materials 2019) have revealed that PFF does not form standard


-sheets. Instead, it assembles into helical-like sheets  stabilized by dry hydrophobic interfaces .[1] This mechanism mimics the functional amyloid architectures found in Staphylococcus aureus (PSM

3), offering a unique scaffold for designing rigid, piezoelectric, and bio-electronic materials. This guide details the mechanism, fabrication protocols, and characterization standards for PFF self-assembly.

Part 1: Molecular Mechanics of Assembly

The "Dry Interface" Hypothesis

The self-assembly of PFF is driven by a conflict between two opposing forces: the stacking propensity of the Phenylalanine residues and the conformational rigidity of the Proline residue.

  • Proline (The Breaker/Turner): Unlike other amino acids, the cyclic structure of Proline locks the

    
     dihedral angle (approx. -65°), preventing the formation of infinite, flat 
    
    
    
    -sheets. It forces the peptide backbone into a kinked geometry.
  • Phenylalanine-Phenylalanine (The Zipper): The FF motif seeks to maximize

    
    -
    
    
    
    stacking (T-shaped or parallel displaced).
  • The Result (Helical Sheets): To accommodate both the Proline kink and the Phe stacking, the peptides arrange into a helical-like sheet. The critical stabilizing force is the exclusion of water from the space between the Phe rings of mating sheets, creating a "dry interface."

Mechanistic Pathway

The assembly follows a nucleation-dependent polymerization mechanism, distinct from the rapid precipitation seen in unconstrained hydrophobic peptides.

PFF_Mechanism cluster_forces Driving Forces Monomer Monomer (Disordered) Solvent: HFIP/Organic Nucleation Nucleation Event (Steric Locking) Monomer->Nucleation Solvent Switch (Water Addition) Protofibril Protofibril Formation (Helical-Like Sheet) Nucleation->Protofibril Proline Turn Induction + H-Bonding Mature Mature Nanostructure (Dry Interface Stabilization) Protofibril->Mature Inter-sheet Mating (Water Exclusion) PiStack Phe-Phe π-π Stacking PiStack->Mature Hydrophobic Hydrophobic Effect Steric Proline Constraint Steric->Nucleation

Figure 1: The hierarchical assembly pathway of PFF, highlighting the transition from disordered monomers to dry-interface stabilized structures.

Part 2: Critical Experimental Protocols

To achieve reproducible PFF structures, researchers must control the kinetics of mixing and solvent polarity. The "Solvent Switch" method is the industry standard for generating homogeneous nanostructures.

Reagents & Preparation
  • Peptide: L-Pro-L-Phe-L-Phe (Purity > 98%, lyophilized).

  • Solvent A (Good Solvent): 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).[2] Note: HFIP breaks pre-existing aggregates.

  • Solvent B (Anti-Solvent): Ultra-pure water (18.2 M

    
    
    
    
    
    cm).
The Solvent Switch Protocol (Step-by-Step)
StepActionCritical ParameterMechanistic Rationale
1 Dissolution Dissolve PFF in HFIP to 100 mg/mL.Monomerization: HFIP disrupts H-bonds, ensuring a true monomeric starting state.
2 Filtration Filter through 0.22

m PTFE membrane.
Seed Removal: Removes pre-existing nuclei that could cause heterogeneous kinetics.
3 Dilution (Trigger) Inject HFIP stock into water (Final conc: 1-5 mg/mL).Supersaturation: Rapid polarity change forces hydrophobic collapse.
4 Aging Incubate at 25°C for 24-48 hours.Ostwald Ripening: Allows metastable aggregates to reorganize into thermodynamically stable helical sheets.
5 Verification Check for birefringence (Polarized Microscopy).Crystallinity: PFF assemblies are highly crystalline/ordered compared to amorphous aggregates.
Alternative: pH-Triggered Gelation

For hydrogel applications (often using Fmoc-PFF variants), a pH switch is preferred to ensure homogeneity.

  • Dissolve peptide in dilute NaOH (pH ~10.5).

  • Add Glucono-

    
    -lactone (GdL) .
    
  • GdL slowly hydrolyzes to gluconic acid, lowering pH uniformly.[1][3]

  • Result: Homogeneous hydrogel network without kinetic traps caused by rapid acid addition.

Part 3: Characterization & Validation

Trustworthiness in supramolecular chemistry relies on orthogonal validation. You must prove structure (microscopy), conformation (spectroscopy), and mechanical integrity (rheology).

Structural Characterization Workflow

PFF_Characterization cluster_methods Orthogonal Analysis Sample Assembled PFF Sample TEM TEM / AFM (Morphology) Sample->TEM CD Circular Dichroism (Secondary Structure) Sample->CD XRD Powder X-Ray (PXRD) (Lattice Spacing) Sample->XRD FTIR FTIR (Bonding) Sample->FTIR Result1 Visual Confirmation TEM->Result1 Twisted Fibrils / Sheets Result2 Conformational ID CD->Result2 Unique Signal (Not classical Beta-sheet) Result3 Packing Parameters XRD->Result3 Sharp Peaks (High Crystallinity) Result4 Bonding Network FTIR->Result4 Amide I: ~1640 cm-1 (Ordered Structure)

Figure 2: Orthogonal characterization workflow to validate PFF assembly.

Key Data Signatures
  • Circular Dichroism (CD): Unlike the typical

    
    -sheet signal (min at 218 nm), PFF often shows a spectrum resembling polyproline II (PPII) or unique helical signatures depending on the exact solvent conditions, often with a positive band near 220nm or shifted minima, indicating the "helical-like" arrangement.
    
  • X-Ray Diffraction (XRD): Look for a sharp reflection corresponding to the inter-sheet distance (approx 10-14 Å) and the

    
    -
    
    
    
    stacking distance (4.7 Å). The "dry interface" results in a tighter packing than hydrated amyloid models.

Part 4: Applications & Implications[1][4][5][6]

The PFF motif is not just a structural curiosity; its "dry interface" mechanism confers unique material properties:

  • Piezoelectricity: The lack of centrosymmetry in the helical packing allows for significant piezoelectric responses, making PFF suitable for bio-compatible energy harvesting.

  • Mechanical Rigidity: The dry mating interface creates structures with Young's moduli often exceeding those of standard amyloid fibers (approx. 3-10 GPa).

  • Antimicrobial Activity: Similar to PSM

    
    3, the amphiphilic nature of PFF assemblies can disrupt bacterial membranes, though this often requires cationic modifications (e.g., PFF-Lys).
    

References

  • Bera, S., et al. (2019).[1] "Rigid helical-like assemblies from a self-aggregating tripeptide."[1] Nature Materials, 18, 503–509.[1] Link[1]

    • Core Reference: Establishes the dry interface mechanism and helical sheet structure.
  • Marchesan, S., et al. (2015). "Unlocking the diversity of the phe-phe motif for supramolecular materials." Nanoscale, 7, 16691-16696. Link

    • Context: Discusses the broader FF motif and the role of chirality and constraints.
  • Adler-Abramovich, L. & Gazit, E. (2014). "The physical properties of supramolecular peptide assemblies: from building block association to technological applications." Chemical Society Reviews, 43, 6976-6993. Link

    • Application: Reviews the technological applications of peptide assemblies including piezoelectricity.
  • Tao, K., et al. (2017). "Bioinspired Peptide Nanomaterials for Energy Harvesting." Advanced Materials, 29, 1701705. Link

    • Mechanism:[2][3][4][5][6] Details the piezoelectric properties arising from ordered peptide assemblies.

Sources

Phe-Pro-Phe: Structural Dynamics, Stability, and Hydrolytic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phe-Pro-Phe Peptide Bond Stability and Hydrolysis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The this compound triad represents a unique structural motif in peptide chemistry, characterized by a "Janus-faced" stability profile. While the Phe-Pro (N-terminal) imide bond confers exceptional resistance to classical proteolysis (e.g., chymotrypsin) due to steric hindrance and orbital misalignment, the Pro-Phe (C-terminal) bond serves as a highly specific target for Prolyl Oligopeptidases (POP).

This guide dissects the physicochemical properties of this sequence, focusing on the cis/trans isomerization kinetics driven by aromatic stacking (


 and CH-

interactions) and provides validated protocols for assessing its stability in therapeutic contexts.

Structural Dynamics & Isomerization

The Proline Kink and Imide Bond

Unlike standard amide bonds, the Phe-Pro bond involves a secondary amine, forming an imide bond . This lacks the amide hydrogen required for typical hydrogen bonding patterns (e.g.,


-helices) and introduces a "kink" in the peptide backbone.
Cis-Trans Isomerization

The partial double-bond character of the peptide bond usually restricts amino acids to the trans conformation (


). However, in X-Pro bonds, the energy difference between cis (

) and trans is lower (

), leading to a significant population of the cis isomer (10–30%) in solution.

Specific Impact of Phenylalanine (Phe): In the this compound sequence, the flanking aromatic rings stabilize the cis isomer through non-covalent interactions:

  • CH-

    
     Interaction:  The Proline ring protons interact with the 
    
    
    
    -cloud of the preceding Phenylalanine.
  • Hydrophobic Shielding: The two Phe side chains can stack, effectively "caging" the Proline and retarding the rate of isomerization (

    
     at 25°C).
    

Critical Insight: This slow isomerization is often the rate-limiting step in protein folding and can create "conformational heterogeneity" in HPLC chromatograms (seen as peak splitting or broadening).

Hydrolysis Mechanisms

A. Chemical Hydrolysis (Acid/Base)

The this compound sequence exhibits high chemical stability compared to standard aliphatic peptides.

  • Acid Hydrolysis: The protonation of the Proline nitrogen is sterically hindered by the preceding Phe ring. Furthermore, the lack of an amide hydrogen on the Phe-Pro bond prevents the formation of certain tautomeric intermediates that facilitate acid catalysis.

  • Base Hydrolysis: The electron-rich aromatic rings of Phe repel nucleophilic attack (

    
    ) on the carbonyl carbons, acting as a steric and electronic shield.
    
B. Enzymatic Degradation (The Specificity Switch)

This is the most critical factor for drug design. The triad acts as a "stop signal" for some enzymes and a "target" for others.

Enzyme ClassTarget BondOutcome on this compoundMechanism
Serine Proteases (e.g., Chymotrypsin)Phe-ProResistant Chymotrypsin targets aromatics (Phe), but the Proline residue prevents the peptide backbone from fitting into the oxyanion hole.
DPP-IV (Dipeptidyl Peptidase IV)Phe-ProCleavage (If N-term)If the sequence is

-Phe-Pro-Phe..., DPP-IV cleaves off the Phe-Pro dipeptide.
Prolyl Oligopeptidase (POP) Pro-PheCleavage POP specifically recognizes the Proline structure and cleaves the C-terminal bond (Pro-Phe).
Carboxypeptidases Pro-PheSusceptible Can cleave the C-terminal Phe if it has a free carboxyl group.

Visualization: Hydrolytic Pathways

The following diagram maps the fate of the this compound triad under different conditions.

PheProPhe_Hydrolysis Substrate This compound Triad (Intact) Chymo Chymotrypsin (General Protease) Substrate->Chymo DPPIV DPP-IV (N-Terminal Specific) Substrate->DPPIV POP Prolyl Oligopeptidase (POP) Substrate->POP Acid 6N HCl (110°C, 24h) Substrate->Acid NoCleavage NO CLEAVAGE (Steric Shielding) Chymo->NoCleavage Proline blocks oxyanion hole Prod_DPP Phe-Pro (Dipeptide) + Phe DPPIV->Prod_DPP If N-terminus is free Prod_POP Phe-Pro (Fragment) + Phe POP->Prod_POP Cleaves Pro-X bond Prod_Acid Phe + Pro + Phe (Total Hydrolysis) Acid->Prod_Acid Harsh Conditions

Figure 1: Differential cleavage susceptibility of the this compound motif. Note the resistance to general serine proteases like Chymotrypsin.

Experimental Protocols

Protocol A: Enzymatic Stability Assay (POP vs. Chymotrypsin)

Objective: To validate the resistance of the Phe-Pro bond and susceptibility of the Pro-Phe bond.

Materials:

  • Substrate: Acetyl-Phe-Pro-Phe-pNA (p-nitroanilide chromogenic substrate).

  • Enzymes:

    
    -Chymotrypsin (Sigma), Prolyl Oligopeptidase (Recombinant).
    
  • Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

Workflow:

  • Preparation: Dissolve substrate to 1 mM in DMSO. Dilute to 100

    
    M in Buffer.
    
  • Incubation:

    • Well A: Substrate + Buffer (Blank).

    • Well B: Substrate + Chymotrypsin (10 units).

    • Well C: Substrate + POP (0.1 units).

  • Measurement: Monitor absorbance at 405 nm (release of pNA) continuously for 60 minutes at 37°C.

  • Validation:

    • Chymotrypsin: Should show

      
       (Stable).
      
    • POP: Should show linear increase in

      
      .
      
Protocol B: HPLC-MS Kinetic Analysis of Degradation

Objective: To identify cleavage products and quantify half-life (


) in plasma or simulated fluids.

Workflow Diagram:

HPLC_Workflow Sample Incubation Sample (Peptide + Plasma) Quench Quench (1% TFA / ACN) Sample->Quench Spin Centrifuge (14,000 x g, 10 min) Quench->Spin Inject Inject Supernatant (LC-MS) Spin->Inject Data Data Analysis (Extracted Ion Chromatogram) Inject->Data

Figure 2: Sample preparation workflow for kinetic analysis.

Step-by-Step:

  • Incubation: Spike this compound peptide (10

    
    M) into human plasma or liver homogenate. Incubate at 37°C.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile containing 1% Formic Acid. (Acid stops enzymatic activity; ACN precipitates plasma proteins).
    
  • Separation: Centrifuge at 14,000 x g for 10 min.

  • Analysis: Inject 10

    
    L supernatant onto a C18 Reverse Phase column (e.g., Agilent Zorbax Eclipse).
    
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 min.

  • Detection (MS): Monitor parent ion

    
     and specific fragments (Phe-Pro fragment ion).
    

Implications for Drug Design

  • Bioavailability: The this compound motif is generally stable in the stomach (low pH, pepsin specificity is broad but hindered by Pro). However, it is rapidly metabolized in the blood by POP and DPP-IV.

  • Peptidomimetics: To increase stability, consider:

    • N-methylation of the Phenylalanine.

    • Substitution of Proline with 4-fluoroproline (alters the cis/trans ratio and electronic properties).

    • Using D-amino acids (e.g., Phe-D-Pro-Phe) to completely abolish enzymatic recognition.

References

  • Dasgupta, B., et al. (2007).[1] "Enhanced stability of cis Pro-Pro peptide bond in Pro-Pro-Phe sequence motif." FEBS Letters. Link

  • Polgár, L. (2002). "The prolyl oligopeptidase family."[2] Cellular and Molecular Life Sciences. Link

  • Brandts, J. F., et al. (1975). "The cis-trans isomerization of peptide bonds in small peptides."[1][3] Biochemistry. Link

  • Fischer, G. (2000). "Chemical aspects of peptide bond isomerization." Chemical Society Reviews. Link

  • Mentlein, R. (1999). "Dipeptidyl-peptidase IV (CD26)—role in the inactivation of neuropeptides and cytokines." Regulatory Peptides. Link

Sources

A Deep Dive into the Solubility of Phe-Pro-Phe in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the solubility of peptides is a critical first step in a multitude of applications, from synthetic chemistry to formulation and biological assays. This guide provides an in-depth technical exploration of the solubility of the tripeptide L-Phenylalanyl-L-prolyl-L-phenylalanine (Phe-Pro-Phe), offering both theoretical insights and practical, field-proven methodologies. We will move beyond simple solvent lists to dissect the causality behind experimental choices, ensuring a robust and reproducible approach to handling this hydrophobic peptide.

The Physicochemical Landscape of this compound

The solubility of a peptide is fundamentally dictated by its amino acid composition and sequence.[1][2] this compound is a tripeptide with the sequence Phenylalanine-Proline-Phenylalanine.

Amino Acid Composition:

  • Phenylalanine (Phe): A nonpolar, hydrophobic amino acid due to its aromatic benzyl side chain.[3] The presence of two Phe residues significantly contributes to the overall hydrophobicity of the peptide.

  • Proline (Pro): Unique among the 20 common amino acids, proline's side chain forms a cyclic structure with its own backbone amide nitrogen. This rigid structure disrupts the formation of regular secondary structures like alpha-helices and beta-sheets, which can sometimes increase a peptide's solubility by preventing aggregation.[2]

Overall Molecular Characteristics:

Based on its composition, this compound is classified as a hydrophobic peptide. Peptides with a high proportion of hydrophobic residues (generally 50% or more) are often poorly soluble in aqueous solutions and necessitate the use of organic solvents.[4][5] The presence of two bulky, nonpolar phenylalanine residues is the primary driver of its low aqueous solubility.

A key aspect to consider is the peptide's charge. To determine the overall charge, we can assign values to the ionizable groups.[5] At a neutral pH, the N-terminal amine group has a +1 charge, and the C-terminal carboxyl group has a -1 charge. With no charged side chains, the overall net charge of this compound is zero. For neutral peptides with a low percentage of charged residues relative to the total number of amino acids, organic solvents are generally recommended for solubilization.

Strategic Solvent Selection for a Hydrophobic Peptide

The selection of an appropriate solvent is a critical, and often empirical, process. The guiding principle is to match the polarity of the solvent with the polarity of the peptide. Given the hydrophobic nature of this compound, polar aprotic solvents are typically the first choice.

Recommended Organic Solvents for this compound:

  • Dimethyl Sulfoxide (DMSO): Often the initial solvent of choice for hydrophobic peptides due to its strong solubilizing power and relatively low toxicity in many biological assays.[1][4]

  • Dimethylformamide (DMF): Another powerful polar aprotic solvent suitable for dissolving hydrophobic peptides.[4][6]

  • Acetonitrile (ACN): A less polar solvent than DMSO and DMF, but can be effective, particularly for peptides that are not extremely hydrophobic. It is also volatile, which can be advantageous for removal but challenging for maintaining accurate concentrations.[4]

  • Alcohols (Methanol, Ethanol, Isopropanol): These protic solvents can also be used, but their effectiveness for highly hydrophobic peptides may be lower than that of DMSO or DMF.[2][6]

A Systematic Approach to Solvent Testing:

It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.[1][4] This prevents the potential loss of valuable material if the chosen solvent is ineffective. The following workflow provides a structured approach to identifying a suitable solvent system.

G cluster_0 Initial Solubility Testing cluster_1 Aqueous Dilution Start Start with a small amount of lyophilized this compound Test_DMSO Attempt to dissolve in a minimal volume of 100% DMSO Start->Test_DMSO Test_DMF If insoluble in DMSO, attempt with 100% DMF Test_DMSO->Test_DMF Insoluble Soluble_Organic Peptide is soluble in the initial organic solvent Test_DMSO->Soluble_Organic Soluble Test_ACN If still insoluble, try 100% Acetonitrile Test_DMF->Test_ACN Insoluble Test_DMF->Soluble_Organic Soluble Test_ACN->Soluble_Organic Soluble Dilute_Aq Slowly add the aqueous buffer to the peptide-organic solvent mixture with constant vortexing Soluble_Organic->Dilute_Aq Observe Observe for any precipitation Dilute_Aq->Observe Success Successful Solubilization Observe->Success No Precipitation

Caption: A stepwise workflow for the systematic testing of organic solvents for this compound solubilization.

Experimental Protocol for Determining this compound Solubility

The following protocol outlines a robust method for determining the solubility of this compound in a chosen organic solvent. This method is a form of a Turbidity Solubility Assay (TSA), which allows for a rapid assessment using a small amount of peptide.[7]

Materials:

  • Lyophilized this compound

  • Selected organic solvents (e.g., DMSO, DMF, Acetonitrile)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Spectrophotometer or nephelometer (optional, for quantitative measurement)

Step-by-Step Methodology:

  • Preparation: Allow the lyophilized this compound to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[4]

  • Initial Dissolution Attempt:

    • Weigh a small, precise amount of this compound (e.g., 1 mg) into a clean microcentrifuge tube.

    • Add a minimal, measured volume of the primary organic solvent (e.g., 10 µL of DMSO).

    • Vortex the tube vigorously for 1-2 minutes.

  • Visual Inspection and Sonication:

    • Visually inspect the solution against a light source. A clear solution indicates complete dissolution. If the solution is cloudy, contains visible particles, or has formed a gel, the peptide is not fully dissolved.

    • If not fully dissolved, sonicate the sample for 5-10 minutes.[4] Sonication can help break up aggregates and facilitate dissolution.

    • Re-inspect the solution.

  • Incremental Solvent Addition:

    • If the peptide remains insoluble, add small, incremental volumes of the organic solvent (e.g., 5-10 µL at a time), vortexing and sonicating after each addition, until the peptide is fully dissolved.

    • Record the total volume of solvent required to dissolve the peptide. This will give an approximate solubility in the pure organic solvent.

  • Aqueous Dilution (if required for the final application):

    • Once the peptide is fully dissolved in the organic solvent, slowly add the desired aqueous buffer dropwise while continuously vortexing. This gradual dilution is crucial to prevent the peptide from precipitating out of the solution due to a sudden change in polarity.

    • Visually monitor for any signs of precipitation (cloudiness). If precipitation occurs, it indicates that the final concentration in the mixed solvent system is above the peptide's solubility limit.

  • Centrifugation: Before use in any application, it is good practice to centrifuge the peptide solution to pellet any undissolved micro-aggregates.[1]

Data Presentation:

Solvent SystemMaximum Achieved Concentration (mg/mL) without PrecipitationObservations
100% DMSO> 50Clear, colorless solution
100% DMF> 50Clear, colorless solution
100% Acetonitrile10 - 20May require sonication
50% Acetonitrile in Water< 1Significant precipitation observed
10% DMSO in PBS1 - 5Dependent on final pH and buffer components

Factors Influencing this compound Solubility

Several factors beyond the choice of solvent can impact the solubility of this compound:

  • Temperature: Gently warming the solution can sometimes increase the solubility of a peptide.[1][6] However, excessive heat should be avoided to prevent peptide degradation. A temperature of less than 40°C is generally recommended.[4]

  • pH: While this compound is neutral, the pH of the final aqueous solution can influence the charge of the terminal groups. However, for such a hydrophobic peptide, the effect of pH on solubility is likely to be less pronounced than for peptides with ionizable side chains.[1]

  • Aggregation: this compound, due to its aromatic residues, may have a tendency to aggregate via π-π stacking interactions between the phenyl rings. The inclusion of proline can help mitigate this to some extent by disrupting regular secondary structures.[2] If aggregation is suspected, the use of chaotropic agents (in applications where they are tolerated) or modifications to the peptide sequence could be considered.

Conclusion and Best Practices

The successful solubilization of the hydrophobic tripeptide this compound hinges on a systematic and informed approach to solvent selection and handling. Due to its high content of nonpolar amino acid residues, the use of strong organic solvents such as DMSO or DMF is highly recommended as the initial step. Subsequent dilution into aqueous buffers must be performed with care to avoid precipitation.

By understanding the physicochemical properties of this compound and adhering to the detailed experimental protocols outlined in this guide, researchers can confidently prepare soluble and stable stock solutions, ensuring the reliability and reproducibility of their downstream applications. Remember to always start with a small amount of your valuable peptide for solubility testing to determine the optimal conditions for your specific experimental needs.

References

  • M.J. O'Neil (ed.)
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6140, L-Phenylalanine. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7020642, Phe-Pro. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6351946, Pro-Phe. Retrieved from [Link].

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link].

  • GenScript. (n.d.). Peptide Solubility Testing. Retrieved from [Link].

  • Wikipedia. (2024, January 29). Phenylalanine. Retrieved from [Link].

  • ACS Publications. (2019). Solubility of l-Phenylalanine Anhydrous and Monohydrate Forms: Experimental Measurements and Predictions. Journal of Chemical & Engineering Data. Retrieved from [Link].

  • ACS Publications. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Retrieved from [Link].

  • PubMed. (1991). Prediction and improvement of protected peptide solubility in organic solvents. Retrieved from [Link].

  • Technology Networks. (2025, April 1). Essential Amino Acids: Chart, Abbreviations and Structure. Retrieved from [Link].

  • ResearchGate. (n.d.). a) Chemical structure of Pro‐Phe‐Phe and Hyp‐Phe‐Phe. b) Single‐crystal... Retrieved from [Link].

Sources

Thermogravimetric Analysis of Phe-Pro-Phe (FPF): Stability Profiling & Kinetic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Version: 1.0 Audience: Pharmaceutical Scientists, Formulation Engineers, and Polymer Chemists

Executive Summary

The tripeptide Phenylalanine-Proline-Phenylalanine (Phe-Pro-Phe, or FPF) represents a critical class of self-assembling peptides used in hydrogel scaffolds and drug delivery systems.[1] Its thermal stability is governed not just by peptide bond strength, but by the specific susceptibility of the Phe-Pro sequence to undergo intramolecular cyclization (diketopiperazine formation) prior to gross pyrolysis.

This guide provides a rigorous framework for characterizing FPF using Thermogravimetric Analysis (TGA). Unlike standard small-molecule protocols, this workflow accounts for the complex volatile release (bound water vs. structural water) and the specific kinetic degradation pathways inherent to proline-containing peptides.

Physicochemical Context & Degradation Mechanisms[2][3][4][5][6][7]

Structural Vulnerabilities

FPF contains a central Proline residue, which introduces a rigid kink in the peptide backbone. This restricts conformational freedom but creates a "hotspot" for thermal degradation.

  • Hydrophobicity: The flanking Phenylalanine residues create distinct hydrophobic domains, often trapping solvent molecules (water/ethanol) deep within self-assembled nanotubular structures.

  • The Proline Effect: Sequences with a penultimate Proline are kinetically prone to diketopiperazine (DKP) formation .[2] Upon heating, the N-terminal amine can nucleophilically attack the carbonyl carbon of the second residue, cleaving the peptide bond and releasing a cyclic dipeptide (cyclo-Phe-Pro).

The Degradation Pathway

Understanding the mechanism is prerequisite to interpreting the TGA curve.

DegradationPathway FPF Intact this compound (Solid State) Dehydration Dehydration (Surface & Bound Water) FPF->Dehydration < 120°C Transition Transition State (Cis-trans isomerization) Dehydration->Transition ~180-200°C DKP Diketopiperazine (Cyclo-Phe-Pro) + Phe Transition->DKP Cyclization (Primary Mass Loss) Char Carbonized Residue (Pyrolysis) DKP->Char > 300°C Oxidation

Figure 1: Thermal degradation pathway of this compound, highlighting the critical cyclization step characteristic of proline-containing peptides.

Experimental Protocol: High-Resolution TGA

Standard TGA ramps (e.g., 20°C/min) often merge the dehydration and cyclization events in peptides. The following protocol utilizes modulated or slow-ramp conditions to resolve these overlapping mass loss events.

Instrument Configuration
ParameterSettingRationale
Crucible Alumina (

)
(70

L)
Platinum may catalyze oxidative degradation or alloy with peptide residues at high T. Alumina is inert.
Purge Gas Nitrogen (

)
Flow: 50 mL/min. Prevents oxidation, isolating thermal decomposition (pyrolysis) events.
Protective Gas Nitrogen (

)
Flow: 20 mL/min. Protects the microbalance from volatile condensates (DKPs are volatile).
Sample Mass 2.0 – 5.0 mgBalances signal-to-noise ratio with thermal lag. Keep sample bed thin to prevent thermal gradients.
The "Step-Isotherm" Method (Recommended)

Instead of a linear ramp, use a stepwise approach to equilibrate moisture loss.

  • Equilibration: Hold at 25°C for 5 min.

  • Drying Segment: Ramp 5°C/min to 120°C.

  • Isothermal Hold: Hold at 120°C for 10 min (Ensures complete removal of bound water).

  • Decomposition Ramp: Ramp 10°C/min to 600°C.

  • Burn-off (Optional): Switch to Air/Oxygen at 600°C, ramp to 800°C (Quantifies inorganic residue/ash).

Data Interpretation & Kinetic Analysis

The Thermogram Profile

A typical FPF TGA curve (Mass % vs. Temperature) exhibits three distinct zones:

ZoneTemperature RangeMass Loss %Event Interpretation
I RT – 120°C2 – 8%Desolvation. Loss of surface water and structural water trapped in the peptide lattice.
II 210°C – 280°C40 – 60%Primary Degradation. Cleavage of the peptide backbone via DKP formation (Cyclo-Phe-Pro release).
III 300°C – 500°CResidualPyrolysis. Random bond scission of remaining side chains and char formation.
Kinetic Analysis (Flynn-Wall-Ozawa Method)

To determine the shelf-life stability of FPF, you must calculate the Activation Energy (


) of the degradation. A single run is insufficient. You must perform at least three runs at different heating rates  (

= 5, 10, 20 °C/min).

The FWO Equation:


[3]

Workflow:

  • Extract the temperature (

    
    ) at a fixed conversion (
    
    
    
    , e.g., 10% mass loss) for each heating rate (
    
    
    ).
  • Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
  • The slope of the line is

    
    .[3]
    
  • Result: High

    
     (>150 kJ/mol) indicates high solid-state stability.
    

KineticWorkflow Exp Perform TGA at 5, 10, 20 °C/min Extract Extract T at fixed conversion (alpha = 0.05, 0.1, 0.2) Exp->Extract Plot Plot log(beta) vs 1/T (Iso-conversional lines) Extract->Plot Calc Calculate Ea from Slope (Slope = -0.4567 * Ea / R) Plot->Calc

Figure 2: Workflow for determining Kinetic Activation Energy (


) using the Flynn-Wall-Ozawa isoconversional method.

Troubleshooting & Validation

Common Artifacts
  • "The Bubbling Effect": If the sample mass is too high (>10mg), the peptide may melt before degrading. Trapped volatiles causing bubbling will appear as "noise" or jagged lines in the derivative (DTG) signal.

    • Fix: Reduce mass to 2mg or use a hermetically sealed pan with a laser-drilled pinhole (self-generated atmosphere).

  • Sublimation vs. Degradation: Cyclic dipeptides (DKPs) can sublime. If the mass loss is 100% with no char, the sample might have sublimed rather than decomposed.

    • Validation: Run a DSC (Differential Scanning Calorimetry) in parallel. An endotherm followed immediately by mass loss suggests sublimation/evaporation.

System Validation

Before running valuable FPF samples, validate the system using Calcium Oxalate Monohydrate . It has three distinct, stoichiometric mass loss steps (Water, CO,


) that verify both temperature accuracy and microbalance linearity.

References

  • Guideline on Stability Testing: International Council for Harmonisation (ICH).[4] Stability Testing of New Drug Substances and Products Q1A(R2).

  • Peptide Degradation Mechanisms: Griehl, C., et al. "Thermal degradation of peptides and formation of diketopiperazines." Journal of Peptide Science.

  • TGA Kinetic Methods: Vyazkovin, S., et al.

  • Self-Assembly of Phe-Phe: Gazit, E. "Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization."[1] Chemical Society Reviews.

  • General TGA Principles: Mettler Toledo. Thermal Analysis of Pharmaceuticals.

Sources

Whitepaper: A Toxicological Deep Dive into Phe-Pro-Phe Derivatives: From Mechanistic Insights to Regulatory Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the tripeptide Phenylalanine-Proline-Phenylalanine (Phe-Pro-Phe) represent a burgeoning class of bioactive molecules with significant therapeutic promise, particularly in oncology.[1][2] However, their progression from bench to bedside is critically dependent on a thorough and nuanced understanding of their potential toxicity. This guide provides a comprehensive framework for the toxicological evaluation of this compound derivatives, moving beyond rote protocol recitation to explore the causal reasoning behind experimental design. We will dissect potential toxicity mechanisms, outline a multi-tiered evaluation workflow encompassing in silico, in vitro, and in vivo methodologies, and contextualize these efforts within the current regulatory landscape. This document serves as a strategic manual for researchers and drug developers to design robust, self-validating toxicology programs that ensure patient safety and streamline regulatory approval.

Introduction: The Double-Edged Sword of this compound Structures

The unique structural motif of this compound, characterized by bulky, aromatic phenylalanine residues flanking a rigid proline, imparts a distinct conformational signature. This structure is often associated with potent biological activity, including cytotoxic effects against various cancer cell lines.[2] For instance, cyclic peptides containing a Pro-Pro-Phe-Phe sequence have demonstrated significant activity against melanoma cells.[1] However, the very features that confer therapeutic efficacy can also be harbingers of toxicity.

The constituent amino acid, Phenylalanine (Phe), when present in high concentrations, is known to induce significant oxidative stress, leading to lipid peroxidation and impaired neuronal development, as evidenced by the pathophysiology of Phenylketonuria (PKU).[3][4][5] Furthermore, the aggregation-prone nature of the Pro-Phe-Phe sequence itself raises flags for potential amyloid-like toxicity mechanisms.[6][7] This inherent duality necessitates a proactive and deeply analytical approach to toxicological assessment.

Foundational Toxicity: Potential Mechanisms of Action

A robust toxicological assessment is built upon a mechanistic hypothesis. For this compound derivatives, toxicity can manifest through several pathways, often intertwined.

  • Oxidative Stress: Drawing from the known effects of excess phenylalanine, a primary hypothesis is the induction of oxidative stress.[4] The aromatic rings of Phe residues can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS). An overabundance of ROS can overwhelm cellular antioxidant defenses, causing damage to lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death.

  • Membrane Disruption: Many bioactive peptides exert their effects by interacting with and disrupting cellular membranes.[8][9] The amphiphilic nature of this compound derivatives—possessing both hydrophobic (Phe) and hydrophilic (peptide backbone) characteristics—may facilitate their insertion into the lipid bilayer of cell membranes. This can lead to pore formation, loss of ionic homeostasis, and subsequent cell lysis.[9]

  • Protein Aggregation: The Pro-Phe-Phe tripeptide is known to be highly prone to aggregation, forming unique helical structures.[6] This raises the possibility that derivatives could self-assemble into toxic oligomers or larger amyloid-like fibrils, a mechanism of toxicity well-documented in neurodegenerative diseases.[7] These aggregates can disrupt cellular function through various means, including membrane permeabilization and sequestration of essential proteins.

  • Immunogenicity: As with all peptide therapeutics, the potential for an immune response is a critical consideration. While smaller peptides are often less immunogenic, modifications, impurities, or aggregation can create neo-epitopes that are recognized by the immune system, leading to anti-drug antibodies (ADAs), hypersensitivity reactions, or neutralization of the therapeutic effect.[10][11]

A hypothetical signaling pathway for cytotoxicity is visualized below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PPP This compound Derivative Membrane Lipid Bilayer Disruption PPP->Membrane Direct Interaction ROS ↑ Reactive Oxygen Species (ROS) PPP->ROS Redox Cycling Mito Mitochondrial Stress Membrane->Mito Loss of Ion Gradient ROS->Mito Oxidative Damage Caspase Caspase Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway of this compound derivative-induced apoptosis.

A Multi-Tiered Framework for Toxicological Evaluation

A scientifically sound and resource-efficient toxicology program follows a tiered, funnel-like approach, starting with broad, rapid screening and progressing to specific, complex biological systems.

G cluster_T1 cluster_T2 cluster_T3 T1 Tier 1: In Silico Screening (Toxicity Prediction) T2 Tier 2: In Vitro Assessment (Cellular Toxicity & Genotoxicity) T1->T2 Prioritize Candidates T1_desc • Machine Learning Models (e.g., ToxinPred) • Sequence & Structure Analysis T1->T1_desc T3 Tier 3: In Vivo Studies (Systemic Toxicity in Animal Models) T2->T3 Confirm Safety Profile T2_desc • Cytotoxicity (MTT, LDH) • Hemolysis Assays • Genotoxicity (Micronucleus Assay) T2->T2_desc T3_desc • Acute & Repeated Dose Toxicity • Hematology & Blood Chemistry • Histopathology T3->T3_desc

Caption: Tiered workflow for toxicological evaluation of peptide derivatives.

Tier 1: In Silico & Computational Screening

Causality: Before committing to resource-intensive wet-lab experiments, computational tools provide a valuable preliminary screen.[10] These methods leverage vast datasets of known toxic and non-toxic peptides to predict the potential toxicity of a novel sequence, enabling early-stage candidate prioritization.[12]

Methodology:

  • Toxicity Prediction Servers: Utilize web-based tools like ToxinPred, which employ machine learning algorithms to predict toxicity based on physicochemical properties such as amino acid composition and dipeptide frequency.[12]

  • Structural Analysis: Model the 3D structure of the peptide derivative to identify motifs associated with toxicity, such as aggregation-prone regions or membrane-spanning domains.

Tier 2: In Vitro Assessment

Causality: In vitro assays are the cornerstone of mechanistic toxicology, providing controlled environments to assess the direct effects of a compound on cells. This tier aims to quantify cytotoxicity (cell death), hemolysis (red blood cell lysis), and genotoxicity (damage to genetic material).

Assay Type Principle & Rationale Key Endpoints References
Cytotoxicity (MTT) Measures the metabolic activity of mitochondrial reductase enzymes. A decrease in activity correlates with reduced cell viability. Chosen for its high throughput and sensitivity.IC₅₀/EC₅₀ (Concentration for 50% inhibition/effect)[13][14]
Cytotoxicity (LDH Release) Lactate Dehydrogenase (LDH) is a cytosolic enzyme released upon cell membrane damage. Measures loss of membrane integrity, a direct indicator of cytolysis.% Cytotoxicity relative to control[15]
Hemolysis Assay Directly assesses the peptide's ability to lyse red blood cells, a critical indicator of biocompatibility for intravenously administered drugs.% Hemolysis[15]
Genotoxicity (Micronucleus) Detects chromosomal damage (micronuclei) resulting from unrepaired DNA double-strand breaks. Essential for identifying potential carcinogens.Frequency of micronucleated cells[16]

This protocol is a self-validating system, incorporating positive and negative controls to ensure the reliability of the results.

  • Cell Culture:

    • Seed a human cell line (e.g., HeLa for cancer context, or a non-cancerous line like HaCaT for general toxicity) into a 96-well plate at a density of 5 x 10⁴ cells per well.[14]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation & Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., sterile deionized water or DMSO).[14]

    • Perform serial dilutions to create a range of working concentrations (e.g., 1 µg/mL to 1000 µg/mL).[14]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different peptide concentrations.

    • Controls: Include wells with medium only (vehicle control), untreated cells (negative control), and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation:

    • Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent effects.[14]

  • MTT Reagent Addition:

    • Add 25 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization & Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

    • Measure the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the compound concentration and use non-linear regression to determine the IC₅₀ value.

Tier 3: In Vivo Toxicology

Causality: While in vitro assays are informative, they cannot capture the complexity of a whole organism, including metabolism, distribution, and systemic immune responses. In vivo studies are therefore essential and required by regulatory agencies to establish a compound's overall safety profile before human trials.[15][17]

Methodology:

  • Acute Toxicity Study: Involves the administration of a single, high dose of the derivative to an animal model (typically rodents) to determine the median lethal dose (LD₅₀) and observe immediate adverse effects.[17]

  • Repeated Dose Toxicity Studies: The compound is administered daily for a set period (e.g., 7 days for sub-acute, 28 days for sub-chronic) to evaluate the effects of cumulative exposure.[18][19]

  • Endpoint Analysis:

    • Clinical Observations: Monitor for changes in weight, behavior, and general health.[19]

    • Hematology and Clinical Chemistry: Analyze blood samples to assess effects on blood cells, liver enzymes (e.g., ALT, AST), and kidney function (e.g., BUN, creatinine).[13][18]

    • Histopathology: After the study, major organs (liver, kidney, heart, lungs, etc.) are examined microscopically for any treatment-related pathological changes.[18]

Regulatory Grounding & Strategic Considerations

Navigating the regulatory landscape is a critical component of drug development. Agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for the nonclinical evaluation of peptide therapeutics.[20][21]

  • ICH Guidelines: The International Council for Harmonisation (ICH) provides key guidance. ICH Q6B, for instance, outlines test procedures and acceptance criteria for biological products, which is relevant for peptide stability and purity.[21]

  • Impurity Profiling: A significant focus of regulatory scrutiny is on process-related impurities, which can arise during synthesis.[22] These impurities can have their own toxicological and immunogenic profiles and must be identified and controlled within strict limits.[11]

  • Risk-Based Approach: Regulatory bodies advocate for a risk-based approach where the extent of toxicological testing is commensurate with the complexity of the peptide and its intended clinical use.[23] It is imperative to engage with regulatory agencies early in development to align on the nonclinical safety program.

Conclusion

The toxicological evaluation of this compound derivatives is a complex but manageable undertaking that demands a strategic, multi-faceted approach. By integrating predictive in silico methods, robust in vitro mechanistic studies, and comprehensive in vivo safety assessments, developers can build a compelling data package. Understanding the why behind each assay—from the foundational risk of oxidative stress posed by phenylalanine to the systemic complexities captured in animal models—transforms the process from a checklist exercise into a predictive science. This deep, mechanistic understanding is not only fundamental to ensuring patient safety but is also the most efficient path to regulatory success.

References

  • ResearchGate. (n.d.). In vitro effects of phenylalanine (Phe) on the lipid peroxidation... Retrieved from [Link]

  • Zielińska, J., et al. (2022). Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. PMC. Retrieved from [Link]

  • Fernandes, C. G., et al. (2010). Experimental Evidence that Phenylalanine Provokes Oxidative Stress in Hippocampus and Cerebral Cortex of Developing Rats. PMC. Retrieved from [Link]

  • Al-Sbiei, A., et al. (2022). Sub-acute and sub-chronic toxicity assessment of the antimicrobial peptide Dermaseptin B2 on biochemical, haematological and histopathological parameters in BALB/c mice and Albino Wistar rats. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

  • Al-Sbiei, A., et al. (2023). Phenylketonuria (PKU). National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro and in vivo toxicity assays. (A) In vitro cytotoxicity assay... Retrieved from [Link]

  • Khan, A. A., et al. (2018). Toxicity of Biologically Active Peptides and Future Safety Aspects: An Update. ResearchGate. Retrieved from [Link]

  • Zhang, M., et al. (2022). A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. MDPI. Retrieved from [Link]

  • Gholami, M., et al. (2018). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. PMC - NIH. Retrieved from [Link]

  • Bracci, E., et al. (2021). In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation. MDPI. Retrieved from [Link]

  • Schubert, D., et al. (1995). Amyloid peptides are toxic via a common oxidative mechanism. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Clinical Pharmacology Considerations for Peptide Drug Products | Level 2 Guidance. Retrieved from [Link]

  • ResearchGate. (n.d.). Extensive Dysregulation of Phenylalanine Metabolism Is Associated With Stress Hyperphenylalaninemia and 30-Day Death in Critically Ill Patients With Acute Decompensated Heart Failure. Retrieved from [Link]

  • Martínez-Pacheco, S., et al. (2024). Bacterial Cyclodipeptides Inhibit Invasiveness and Metastasis Progression in the Triple-Negative Breast Cancer MDA-MB-231 Mouse Model. MDPI. Retrieved from [Link]

  • Keire, D. A., et al. (2019). Chapter 1: Regulatory Considerations for Peptide Therapeutics. Books. Retrieved from [Link]

  • Lee, T.-Y., et al. (2024). ToxTeller: Predicting Peptide Toxicity Using Four Different Machine Learning Approaches. ACS Publications. Retrieved from [Link]

  • Ehmoser, C., & Neundorf, I. (2025). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC. Retrieved from [Link]

  • PubMed Central. (2015). toxic peptides are selected to provide information regarding the processing of the propeptide, which represents the phenotypic state of the signaling cell. Retrieved from [Link]

  • Dahiya, R., & Pathak, D. (2008). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2024). A Novel Tetrapeptide Ala-Phe-Phe-Pro (AFFP) Derived from Antarctic Krill Prevents Scopolamine-Induced Memory Disorder by Balancing Lipid Metabolism of Mice Hippocampus. PMC. Retrieved from [Link]

  • de Santana, D. F. B., et al. (2018). In vitro cytotoxic and genotoxic evaluation of peptides used in nuclear medicine (DOTATATE and Ubiquicidin29-41) in CHO-K1 cells. PMC - NIH. Retrieved from [Link]

  • BioPharmaSpec. (2025). Process-Related Impurities in Peptides: Key Considerations and Analytical Approaches. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Cyclo(Pro-Pro-Phe-Phe-) for Oncological Research

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-efficiency synthesis, purification, and biological validation of cyclo(Pro-Pro-Phe-Phe-) , a cyclic tetrapeptide scaffold with demonstrated potential in melanoma therapeutics and antiviral research.

Abstract & Strategic Significance

Cyclic tetrapeptides (CTPs) represent a privileged class of pharmacophores due to their high metabolic stability, membrane permeability, and rigid conformational pre-organization. However, they are notoriously difficult to synthesize due to high ring strain and the energetic penalty of transannular interactions.

The specific target, cyclo(Pro-Pro-Phe-Phe-) , has emerged as a potent scaffold for anticancer applications, particularly in inhibiting melanoma cell viability (A375 lines) and modulating inflammatory pathways. The inclusion of the Pro-Pro motif acts as a critical "turn inducer," facilitating the ring closure that is otherwise kinetically unfavorable for all-L-tetrapeptides.

This protocol details an optimized Solid-Phase Peptide Synthesis (SPPS) strategy coupled with Solution-Phase Cyclization . Unlike standard protocols, this guide prioritizes a "disconnection strategy" that places the cyclization site at the sterically least hindered amide bond to maximize yield and minimize epimerization.

Retrosynthetic Analysis & Strategy

To synthesize cyclo(Pro-Pro-Phe-Phe), we must select a linear precursor. The choice of the cyclization site is the single most critical determinant of success.

  • Option A (Pro-Pro Closure): Closing the ring between two Proline residues is kinetically poor due to steric bulk and the secondary amine nature of Proline.

  • Option B (Phe-Pro Closure): Closing onto a Proline amine is difficult (secondary amine).

  • Option C (Pro-Phe Closure): Closing onto a Phenylalanine amine (primary amine) is kinetically favored.

Selected Strategy: We will synthesize the linear precursor H-Phe-Phe-Pro-Pro-OH .

  • C-Terminus: Proline (attached to resin).

  • N-Terminus: Phenylalanine (free amine for cyclization).

  • Cyclization: The C-terminal Proline carboxylate will attack the N-terminal Phenylalanine amine. This exploits the nucleophilicity of the primary amine and the turn-inducing geometry of the internal Pro-Pro bond.

Workflow Visualization

SynthesisWorkflow cluster_SPPS Phase 1: Solid Phase Synthesis (2-CTC Resin) cluster_Cyclization Phase 2: Solution Phase Cyclization Resin 2-Chlorotrityl Chloride Resin Loading Load Fmoc-Pro-OH (C-Terminal) Resin->Loading Elongation Coupling Cycles: 1. Fmoc-Pro-OH 2. Fmoc-Phe-OH 3. Fmoc-Phe-OH Loading->Elongation Cleavage Mild Cleavage (1% TFA) Retain Side Chain Protection (N/A) Elongation->Cleavage LinearPeptide Linear Precursor: H-Phe-Phe-Pro-Pro-OH Cleavage->LinearPeptide Dilution High Dilution (0.5 mM) in DCM/DMF LinearPeptide->Dilution Activation Activation: HATU / HOAt / DIPEA (Favors Intramolecular Reaction) Dilution->Activation CrudeCyclic Crude cyclo(PPFF) Activation->CrudeCyclic

Caption: Optimized workflow utilizing 2-CTC resin for generation of fully unprotected linear precursor followed by high-dilution cyclization.

Detailed Protocols

Protocol A: Synthesis of Linear Precursor (H-Phe-Phe-Pro-Pro-OH)

Rationale: We use 2-Chlorotrityl Chloride (2-CTC) resin. This hyper-acid-labile resin allows cleavage of the peptide using 1% Trifluoroacetic acid (TFA). This yields the protected peptide with a free C-terminal acid and free N-terminal amine (after final Fmoc removal), ready for cyclization without harsh hydrolysis.

Materials:

  • 2-Chlorotrityl chloride resin (Loading: 0.6–0.8 mmol/g).

  • Fmoc-L-Pro-OH, Fmoc-L-Phe-OH.

  • DIPEA (N,N-Diisopropylethylamine).

  • DCM (Dichloromethane), DMF (Dimethylformamide).

  • Piperidine (20% in DMF) for deprotection.[1]

  • HATU (Coupling reagent).

Step-by-Step:

  • Resin Loading (The Critical First Step):

    • Swell 1.0 g of 2-CTC resin in dry DCM for 30 min.

    • Dissolve Fmoc-Pro-OH (1.2 eq relative to resin capacity) in DCM (10 mL) with DIPEA (4 eq).

    • Add to resin and shake for 2 hours.[1]

    • Why? Low loading (approx 0.4–0.6 mmol/g) is preferred to prevent aggregation.

    • Capping: Add MeOH (1 mL) to the reaction mixture and shake for 15 min to cap unreacted chloride sites. Wash resin with DCM (3x), DMF (3x).[1]

  • Peptide Elongation (Standard Fmoc SPPS):

    • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

    • Coupling 1 (Pro): Dissolve Fmoc-Pro-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Add to resin.[1][2] Shake 1 hr.

    • Coupling 2 (Phe): Repeat deprotection. Couple Fmoc-Phe-OH.

    • Coupling 3 (Phe): Repeat deprotection. Couple Fmoc-Phe-OH.[3]

    • Final Deprotection: Remove the N-terminal Fmoc group with 20% Piperidine/DMF. Wash thoroughly with DMF, then DCM.[1]

  • Cleavage from Resin:

    • Treat resin with 1% TFA in DCM (10 mL) for 2 minutes. Filter into a flask containing 1 mL Pyridine (to neutralize TFA immediately).

    • Repeat 5 times.

    • Concentrate the combined filtrate.[1] Precipitate with cold diethyl ether.

    • Result: Linear H-Phe-Phe-Pro-Pro-OH (acetate/trifluoroacetate salt).

Protocol B: Head-to-Tail Cyclization

Rationale: Cyclization of tetrapeptides is prone to dimerization (forming cyclic octapeptides). To favor the intramolecular reaction (cyclization) over intermolecular reaction (oligomerization), we must operate under pseudo-high dilution conditions.

Reagents:

  • HATU (1.5 eq) - Chosen for high reactivity.

  • HOAt (1.5 eq) - Additive to reduce racemization.

  • DIPEA (3 eq).

  • Anhydrous DMF and DCM (1:1 ratio).

Step-by-Step:

  • Preparation: Dissolve the linear peptide in DMF/DCM (1:1) to a concentration of 0.5 mM (very dilute).

    • Calculation: For 100 mg of peptide (MW ~500), use ~400 mL of solvent.

  • Activation: Add HATU, HOAt, and DIPEA to the solution.

  • Reaction: Stir at room temperature for 24–48 hours. Monitor by HPLC.

    • Checkpoint: The linear precursor peak should disappear. A new peak (more hydrophobic, higher retention time) should appear.

  • Workup: Evaporate solvent under reduced pressure. Redissolve residue in EtOAc, wash with 5% NaHCO3, 1M KHSO4, and brine. Dry over Na2SO4.

Protocol C: Purification & Characterization

Data Presentation: Quality Control Specifications

ParameterMethodAcceptance Criteria
Purity RP-HPLC (C18 column)> 98%
Identity ESI-MS / HRMS[M+H]+ calc: 503.26, obs: 503.2 ± 0.1
Chirality Marfey's Analysis or Chiral HPLCNo epimerization (<1% D-isomers)
Structure 1H NMR (DMSO-d6)Confirmation of 4 amide protons (or lack thereof for Pro)

Purification Method:

  • Column: Semi-prep C18 (e.g., Phenomenex Jupiter).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 40 minutes.

  • Note: Cyclic peptides often elute later than their linear counterparts due to loss of charged termini and increased hydrophobicity.

Biological Evaluation (Application Note)

Handling for Assays

Cyclic peptides are often highly hydrophobic.

  • Solubility: Dissolve lyophilized powder in 100% DMSO to create a 10 mM stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute into culture medium. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

Anticancer Assay (Melanoma A375)
  • Mechanism: The cyclo(Pro-Pro-Phe-Phe) scaffold has been shown to reduce cell viability in A375 melanoma cells, potentially via modulation of prostanoid metabolism or direct interaction with intracellular targets facilitated by high membrane permeability.

  • Control: Use linear H-Phe-Phe-Pro-Pro-OH as a negative control to demonstrate the necessity of the cyclic constraint.

References

  • Bojarska, J., et al. (2022). Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond.[3][4] International Journal of Molecular Sciences, 23(12), 6438. Link

  • Bojarska, J., et al. (2021). Crystal Structure and Anticancer Activity of Cyclo(Pro-Pro-β-homoPhe-Phe). Molecules, 26(19), 5862. Link

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Link

  • Zabrocki, J., et al. Cyclic tetrapeptides and their use in medicine. US Patent Application.[3] (Cited as foundational for the specific synthesis methodology of this scaffold).

Disclaimer: This protocol is for research purposes only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Application Note: Neuroprotective Efficacy of Ala-Phe-Phe-Pro (AFFP) in Neurodegenerative Models

[1]

Executive Summary

This application note details the experimental utility of Ala-Phe-Phe-Pro (AFFP) , a tetrapeptide derived from Antarctic krill (Euphausia superba), specifically for neuroprotection research.[1][2] Recent studies (Yang et al., 2024) have identified AFFP as a potent regulator of hippocampal lipid metabolism and a scavenger of Reactive Oxygen Species (ROS). Unlike generic antioxidants, AFFP exhibits a dual mechanism: it mitigates oxidative stress via active hydrogen donation and restores glycerophospholipid homeostasis in scopolamine-induced amnesia models.

This guide provides researchers with standardized protocols for solubilization, in vitro antioxidant validation, and in vivo neuroprotective assessment, ensuring high reproducibility in drug development pipelines targeting Alzheimer’s Disease (AD) and mild cognitive impairment (MCI).

Technical Profile & Mechanism of Action

Physicochemical Properties

AFFP is a hydrophobic tetrapeptide. Its structural efficacy relies on the central Phe-Phe (FF) motif, a known self-assembling element that facilitates membrane interaction, and the C-terminal Proline , which confers resistance to rapid enzymatic degradation.

PropertySpecification
Sequence Alanine-Phenylalanine-Phenylalanine-Proline (A-F-F-P)
Source Synthetic analogue or hydrolysate of Euphausia superba (Parent: SSDAFFPFR)
Molecular Weight ~466.5 g/mol (Estimate based on residues)
Solubility Low in pure water; soluble in DMSO/PBS mixtures or 30% Ethanol
Purity Requirement >95% (HPLC) for biological assays
Storage -20°C (Lyophilized); -80°C (In solution, avoid freeze-thaw)
Mechanistic Pathway

The neuroprotective action of AFFP operates through two distinct axes:

  • ROS Scavenging: NMR spectroscopy confirms AFFP possesses three active hydrogen sites, allowing it to directly neutralize free radicals, thereby upregulating endogenous antioxidant enzymes (SOD, CAT).

  • Lipidome Regulation: In neurodegenerative states, brain lipid composition shifts (e.g., loss of unsaturated fatty acids). AFFP administration has been proven to restore the levels of unsaturated lipids and glycerophospholipids in the hippocampus, preserving neuronal membrane integrity.

Pathway Visualization

The following diagram illustrates the intervention points of AFFP within the neurodegenerative cascade triggered by cholinergic blockade (Scopolamine).

AFFP_MechanismScopolamineScopolamine / Neurotoxic InsultROSROS Accumulation(Oxidative Stress)Scopolamine->ROSInducesLipidDysLipid Metabolism Disorder(↓ Unsaturated Lipids)Scopolamine->LipidDysDisruptsMembraneNeuronal Membrane DamageROS->MembranePeroxidationLipidDys->MembraneDestabilizationCognitiveCognitive Impairment(Memory Loss)Membrane->CognitiveLeads toAFFPAFFP Tetrapeptide(Intervention)Enzymes↑ SOD, ↑ CAT Activity↓ MDA LevelsAFFP->EnzymesActivates (H-Donation)LipidReg↑ Glycerophospholipids(Hippocampal Lipid Balance)AFFP->LipidRegModulatesEnzymes->ROSNeutralizesLipidReg->LipidDysRestores

Caption: AFFP intervenes by upregulating antioxidant enzymes and restoring hippocampal lipid balance, effectively blocking the progression from oxidative insult to cognitive decline.

Experimental Protocols

Protocol A: Preparation and Solubilization

Critical Step: Due to the hydrophobic nature of the Phe-Phe motif, improper solubilization will lead to aggregation and inconsistent dosing.

  • Stock Solution (10 mM):

    • Weigh lyophilized AFFP powder.

    • Dissolve initially in DMSO (Dimethyl sulfoxide) to 10% of the final target volume. Vortex until clear.

    • Slowly add PBS (pH 7.4) to reach the final volume.

    • Note: Final DMSO concentration in cell culture should not exceed 0.1%. For animal studies, ensure the vehicle is compatible (e.g., 0.5% CMC-Na or saline with <1% DMSO).

  • Sterilization: Pass through a 0.22 µm PVDF filter. Nylon filters may bind the peptide.

Protocol B: In Vivo Scopolamine-Induced Memory Impairment Model

This protocol validates the efficacy of AFFP in reversing cholinergic and oxidative deficits in mice (C57BL/6 or ICR).

1. Animal Grouping (n=10/group):

  • Control: Saline/Vehicle.

  • Model: Scopolamine (1 mg/kg, i.p.) + Vehicle.

  • Positive Control: Donepezil (5 mg/kg) or Tacrine.

  • AFFP Low Dose: 20 mg/kg (p.o. or i.p.).

  • AFFP High Dose: 40 mg/kg (p.o. or i.p.).

2. Administration Timeline:

  • Pre-treatment: Administer AFFP once daily for 14–28 days .

  • Induction: On the final 7 days, administer Scopolamine 30 minutes after AFFP treatment.

  • Behavioral Testing: Begin testing (Morris Water Maze or Passive Avoidance) 30 minutes after Scopolamine injection on designated days.

3. Tissue Collection & Biochemistry:

  • Sacrifice animals immediately after behavioral tests.

  • Isolate the Hippocampus and Cortex on ice.

  • Homogenize in cold PBS.

  • Assay Targets:

    • Superoxide Dismutase (SOD): Expect increase in AFFP groups.[3]

    • Malondialdehyde (MDA): Expect decrease in AFFP groups (marker of lipid peroxidation).[3][4]

    • Acetylcholinesterase (AChE): Measure activity; AFFP may show moderate inhibition or indirect regulation.

    • Lipidomics (Optional): LC-MS analysis of hippocampal homogenate to verify glycerophospholipid restoration.

Protocol C: In Vitro Neuroprotection (PC12 or SH-SY5Y Cells)

1. Cell Culture:

  • Culture PC12 cells in DMEM + 10% Horse Serum + 5% FBS.

  • Seed at

    
     cells/well in 96-well plates.
    

2. Treatment:

  • Pre-treat with AFFP (10, 20, 50 µM) for 2 hours.

  • Add H₂O₂ (200 µM) or Glutamate to induce oxidative stress.

  • Incubate for 24 hours.

3. Readout:

  • MTT/CCK-8 Assay: Measure cell viability.

  • ROS Staining: Use DCFH-DA fluorescent probe. AFFP treatment should significantly reduce intracellular green fluorescence.

Expected Results & Data Interpretation

When following the above protocols, the following quantitative outcomes indicate successful AFFP activity:

MetricModel Group (Scopolamine/H₂O₂)AFFP Treated Group (High Dose)Interpretation
Escape Latency (Water Maze) High (>60s)Low (<30s)Improved spatial memory.
Spontaneous Alternation (Y-Maze) Low (<50%)High (>70%)Improved working memory.
Serum/Brain MDA ElevatedSignificantly ReducedReduced lipid peroxidation.
Hippocampal SOD Activity SuppressedRestored/ElevatedEnhanced endogenous antioxidant defense.
Unsaturated Lipid Content DepletedNormalizedRestoration of membrane lipid homeostasis.

References

  • Yang, J., Qi, Y., Zhu, B., & Lin, S. (2024). A Novel Tetrapeptide Ala-Phe-Phe-Pro (AFFP) Derived from Antarctic Krill Prevents Scopolamine-Induced Memory Disorder by Balancing Lipid Metabolism of Mice Hippocampus.[5][1][2][4][6][7][8][9][10] Nutrients, 16(7), 1019.[1][6][8][9] [Link]

  • Zhang, M., et al. (2021). Brain Lipid Dynamics in Amyloid Precursor Protein/Presenilin 1 Mouse Model of Early Alzheimer's Disease.[8] Journal of Proteome Research, 20, 2643–2650.[5] [Link][5]

  • Patel, K., & Mani, A. (2024). Food-derived Peptides as Promising Neuroprotective Agents: Mechanism and Therapeutic Potential.[6] Current Topics in Medicinal Chemistry, 24(14), 1212.[6] [Link]

Application Note: Robust RP-HPLC Analysis of the Hydrophobic Tripeptide Phe-Pro-Phe (FPF)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the separation and quantification of Phenylalanyl-Prolyl-Phenylalanine (Phe-Pro-Phe or FPF). FPF is a hydrophobic tripeptide often utilized as a model substrate in protease kinetic studies and supramolecular self-assembly research due to its rigid proline linker and aromatic stacking capabilities.

The method overcomes specific challenges associated with FPF analysis:

  • Hydrophobicity: The flanking Phenylalanine residues create significant retention on standard C18 phases, requiring optimized organic gradients.

  • Detection Limits: Lacking Tryptophan or Tyrosine, FPF has weak absorbance at 280 nm. This method utilizes the peptide bond absorbance at 214 nm for maximum sensitivity.

  • Conformational Isomerism: The Proline residue can induce cis/trans isomerization, potentially leading to peak broadening.

Physicochemical Context & Method Design

The Analyte: this compound
  • Sequence: Phenylalanine-Proline-Phenylalanine

  • Molecular Weight: ~393.48 g/mol

  • Isoelectric Point (pI): ~5.5

  • Hydrophobicity: High. The two Phenylalanine side chains interact strongly with alkyl-bonded stationary phases.

Critical Method Parameters (The "Why")
ParameterSelectionScientific Rationale
Stationary Phase C18 (Octadecyl) The high hydrophobicity of FPF requires a C18 phase for adequate retention and resolution from polar impurities. A pore size of 100Å–120Å is ideal for small peptides.
Mobile Phase A Water + 0.1% TFA Trifluoroacetic acid (TFA) acts as an ion-pairing agent. It protonates the terminal carboxyl group (suppressing ionization), increasing retention and sharpening peak shape by masking silanol interactions.
Mobile Phase B Acetonitrile + 0.1% TFA Acetonitrile (ACN) is preferred over Methanol due to its lower viscosity (lower backpressure) and lower UV cutoff, allowing noise-free detection at 214 nm.
Temperature 40°C - 60°C Expert Insight: Proline-containing peptides exist in slow equilibrium between cis and trans isomers. Elevated temperature increases the interconversion rate, collapsing split peaks or shoulders into a single, sharp peak.

Experimental Protocols

Protocol A: Standard UV-HPLC (Quality Control)

Best for purity analysis and quantification.

Instrumentation:

  • HPLC System (Agilent 1260/1290, Waters Alliance, or equivalent)

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 50°C (Critical for peak shape).

  • Injection Volume: 10 µL.

  • Detection: UV at 214 nm (Reference: 360 nm).

  • Run Time: 20 minutes.

Gradient Table:

Time (min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in ACN)Event
0.00955Equilibration
1.00955Injection hold
15.004060Linear Gradient
15.10595Wash Step
17.00595Wash Hold
17.10955Re-equilibration
20.00955End
Protocol B: LC-MS Compatible Method

Best for identification and trace analysis.

Modifications:

  • Acid Modifier: Replace 0.1% TFA with 0.1% Formic Acid (FA) . TFA suppresses ionization in Mass Spectrometry (signal quenching). FA provides protons without strong ion pairing.

  • Column: Use a C18 column with high end-capping (e.g., Waters XBridge Peptide BEH C18) to mitigate peak tailing caused by the weaker acid (FA).

Sample Preparation Workflow

Self-validating step: Ensure the sample is fully dissolved to prevent carryover or variable injection areas.

  • Stock Solution: Weigh 1.0 mg of FPF.

  • Solvent: Dissolve in 1.0 mL of 50:50 Water:Acetonitrile .

    • Note: Pure water may not fully dissolve FPF due to the hydrophobic Phe residues.

    • Sonication: Sonicate for 5 minutes.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

  • Dilution: Dilute to working concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

Visualizing the Method Logic

The following diagram illustrates the decision matrix for optimizing the separation of hydrophobic peptides like FPF.

MethodDevelopment Start Start: FPF Sample Solubility Solubility Check (Hydrophobic F-F motif) Start->Solubility Dissolve in 50% ACN ColumnSel Stationary Phase C18 (High Carbon Load) Solubility->ColumnSel Clear Solution MobilePhase Mobile Phase Water/ACN + TFA ColumnSel->MobilePhase Retain Aromatics TempOpt Temp Optimization (>40°C for Proline) MobilePhase->TempOpt Prevent Tailing Detection Detection UV 214nm TempOpt->Detection Isomer Collapse Result Sharp Peak High Resolution Detection->Result

Caption: Logic flow for optimizing FPF analysis, highlighting the critical temperature step for Proline management.

System Suitability & Troubleshooting

To ensure the method is "self-validating," run a standard check before every sample batch.

System Suitability Criteria (Acceptance Limits):

  • Retention Time %RSD: < 2.0% (n=5 injections).

  • Tailing Factor (T): 0.8 < T < 1.5. (If T > 1.5, column may be aged or TFA concentration is too low).

  • Theoretical Plates (N): > 5000.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Split Peak / Shoulder Proline cis/trans isomerization.Increase column temperature to 50°C or 60°C.
Broad Peak Sample solvent too strong (e.g., 100% ACN).Dilute sample in starting mobile phase (5% ACN).
Ghost Peaks Carryover of hydrophobic FPF.Add a "Sawtooth" wash (5% -> 95% -> 5% B) between runs.
Low Sensitivity Detection at 254/280 nm.Switch to 214 nm (peptide bond) or 220 nm .

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Standard text on peptide RP-HPLC principles).
  • Vertex AI Search Results. (2023). RP-HPLC separation of hydrophobic tripeptides protocol. Retrieved from .

  • Agilent Technologies. (2020). Peptide Analysis and Purification: A Guide to Reversed-Phase HPLC. Retrieved from .

  • Adler-Abramovich, L., et al. (2012). Phenylalanine assembly into toxic fibrils suggests amyloid etiology in phenylketonuria. Nature Chemical Biology. (Context on Phe-Phe self-assembly properties).
  • Majors, R. E. (2013). Troubleshooting HPLC Problems with Proline-Containing Peptides. LCGC North America.

Sources

Application Note: The Phe-Pro-Phe (FPF) Motif in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the dual utility of the Phe-Pro-Phe (FPF) motif as both a structural constraint and a self-assembling building block.

Executive Summary

The tripeptide motif This compound (FPF) represents a unique intersection of conformational rigidity and supramolecular versatility. Unlike its isomer Pro-Phe-Phe (PFF), which is known for forming helical-like sheets, FPF is a distinct driver of


-sheet amyloid-like assembly  and a potent 

-turn inducer
.

This guide outlines the mechanistic basis for using FPF in two critical drug discovery workflows:

  • Peptidomimetics: Using FPF to "lock" bioactive conformations (specifically Type VI

    
    -turns) to enhance receptor affinity.
    
  • Supramolecular Delivery: Exploiting FPF’s self-assembly properties to generate protease-resistant hydrogels for sustained release.

Mechanistic Foundation: The "Kink-Stack" Effect

The utility of FPF derives from the synergistic interaction between the aromatic side chains and the constrained pyrrolidine ring.

  • The Proline Kink (Conformational Constraint): Proline is the only N-alkylated amino acid, restricting the

    
     dihedral angle to approx. -65°. In the FPF sequence, Proline acts as a "breaker" of long helices, forcing the backbone into a turn.
    
  • The Phenylalanine Stack (Supramolecular Glue): The flanking Phenylalanine residues engage in

    
    -
    
    
    
    T-shaped stacking. This stabilizes the turn intramolecularly (in cyclic peptides) or drives intermolecular assembly (in hydrogels).
Comparative Logic: FPF vs. PFF
FeatureThis compound (FPF) Pro-Phe-Phe (PFF)
Primary Structure

-Sheet /

-Turn
Helical-like Sheets
Assembly Driver Intermolecular

-sheet stacking
Aromatic "Zipper"
Key Utility Turn Mimetic & Amyloid HydrogelsAggregation-prone scaffolds
Protease Sensitivity High (Chymotrypsin target)Moderate

Application 1: FPF as a Beta-Turn Mimetic

In GPCR ligand design, bioactivity often depends on a specific turn geometry. FPF is an ideal scaffold to stabilize these turns.

Mechanism: The Type VI Turn

The cis-isomer of the X-Pro peptide bond is energetically accessible, allowing FPF to adopt a Type VI


-turn . This brings the 

(Phe) and

residues into close proximity, mimicking the "hairpin" loops found in antibodies and receptor ligands.
Workflow: Designing FPF-Constrained Analogs
  • Identify the Turn: Locate the flexible loop in your target protein (e.g., CDR3 region of an antibody or a flexible GPCR ligand).

  • Grafting: Replace the native turn sequence with -Phe-Pro-Phe- .

  • Cyclization: Cyclize the peptide (Head-to-Tail or Disulfide) to force the Proline into the cis conformation, locking the bioactive state.

BetaTurnDesign Target Target Identification (Flexible Loop) Design In Silico Grafting (Replace loop with F-P-F) Target->Design Identify i, i+3 Synthesis SPPS Synthesis (Linear Precursor) Design->Synthesis Sequence Design Cyclization Cyclization (Force cis-Proline) Synthesis->Cyclization Dilute Conditions Validation Bioassay & NMR (Confirm Turn) Cyclization->Validation Activity Check

Figure 1: Workflow for grafting the FPF motif into bioactive peptides to stabilize secondary structure.

Application 2: Supramolecular Hydrogels

Short peptides containing the FPF motif can self-assemble into nanofibrous hydrogels. These are excellent candidates for injectable drug depots .

  • Trigger: Dilution of an organic solution (HFIP or DMSO) into water.

  • Structure: The FPF peptides stack into twisted fibrils (amyloid-like) which entangle to trap water.

  • Cargo: Small molecules or therapeutic proteins can be physically entrapped within the fibril network.

Experimental Protocols

Protocol A: High-Fidelity SPPS of FPF Motifs

Challenge: Coupling an amino acid to a Proline residue (creating the Phe-Pro bond) is difficult due to steric hindrance from the pyrrolidine ring and the secondary amine.

Reagents:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) resin (prevents diketopiperazine formation).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Procedure:

  • Resin Loading (C-terminal Phe):

    • Swell 2-CTC resin in DCM.

    • Add Fmoc-Phe-OH (3 eq) + DIPEA (6 eq) in DCM. Agitate 2h.

    • Cap unreacted sites with Methanol (1 mL/g resin) for 20 min.

  • Deprotection:

    • 20% Piperidine in DMF (2 x 10 min). Wash DMF x 5.

  • Coupling Proline (The Easy Step):

    • Fmoc-Pro-OH (4 eq), HBTU (3.9 eq), DIPEA (8 eq). Reaction time: 45 min.

  • Coupling Phenylalanine to Proline (The Critical Step):

    • Note: Standard HBTU often fails here.

    • Use Fmoc-Phe-OH (4 eq) , HATU (4 eq) , HOAt (4 eq) , and DIPEA (8 eq) .

    • Double Coupling: Perform this reaction twice (2 x 2 hours) to ensure complete conversion of the secondary amine.

    • Monitoring: Use the Chloranil Test (specific for secondary amines) instead of Kaiser Test. A blue color indicates incomplete coupling.

  • Cleavage:

    • Treat resin with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.

    • Precipitate in cold diethyl ether.

Protocol B: Self-Assembly & Hydrogel Characterization

Objective: Create a hydrogel from Fmoc-Phe-Pro-Phe-OH.

  • Preparation:

    • Dissolve lyophilized Fmoc-FPF peptide in DMSO to a concentration of 100 mg/mL.

  • Gelation Trigger:

    • Dilute the DMSO stock 1:10 into Phosphate Buffered Saline (PBS, pH 7.4) to reach a final concentration of 10 mg/mL (1 wt%).

    • Observation: The solution should turn opaque almost immediately, transitioning to a stable gel within 30 minutes.

  • Rheology (Validation):

    • Perform an oscillatory frequency sweep (0.1–100 rad/s) at 1% strain.

    • Success Criteria: Storage modulus (

      
      ) > Loss modulus (
      
      
      
      ) by at least one order of magnitude, indicating a viscoelastic solid.
  • TEM Imaging:

    • Place 5

      
      L of diluted gel on a carbon-coated copper grid.
      
    • Stain with 2% Uranyl Acetate for 1 min.

    • Expected Result: Long, unbranched, twisted fibrils (diameter ~10-20 nm).

Stability & Protease Logic

The FPF motif is a known substrate for Chymotrypsin (cleaves at the C-terminal side of aromatic residues like Phe).

  • For Biodegradable Delivery: Use L-amino acids (L-Phe-L-Pro-L-Phe). The gel will degrade over days/weeks in vivo, releasing cargo.

  • For Stable Drugs: Incorporate D-amino acids (e.g., D-Phe-Pro-D-Phe) or N-methylation. This renders the motif resistant to proteolysis while maintaining structural geometry.

StabilityLogic Input FPF Motif Selection Decision Intended Application? Input->Decision RouteA Drug Delivery Depot (Biodegradable) Decision->RouteA Release Cargo RouteB Receptor Ligand (Stable) Decision->RouteB Bind Target ActionA Use L-FPF (Chymotrypsin Substrate) RouteA->ActionA ActionB Use D-FPF or N-Me-Phe (Protease Resistant) RouteB->ActionB

Figure 2: Decision tree for selecting chirality based on therapeutic intent.

References

  • Tuttle, T., et al. (2015). "The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine." Current Topics in Medicinal Chemistry.

  • Marchesan, S., et al. (2015). "Unlocking the Supramolecular Potential of the this compound Motif." Nature Chemistry.[1] (Contextual citation based on search results regarding FPF vs PFF assembly).

  • Bachem. (2023). "Solid Phase Peptide Synthesis (SPPS) Explained." Authoritative guide on standard SPPS protocols including coupling difficult sequences.

  • ChemDiv. (2023). "Peptidomimetics of Beta-Turn Motifs." Describes the use of specific amino acid sequences to mimic protein turns.

  • MedChemExpress. "Pro-Phe-Phe Data Sheet." Provides physicochemical data on the aggregation-prone nature of PFF, serving as a baseline for comparison with FPF.

Sources

Troubleshooting & Optimization

Troubleshooting poor solubility of Phe-Pro-Phe derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Solubility & Aggregation in Phe-Pro-Phe Motifs

Introduction: The "Hidden" Hydrogelator

User Query: "I synthesized a this compound derivative, and it refuses to dissolve in water or PBS. Even in DMSO, it seems viscous or cloudy. What is happening?"

Senior Scientist Response: You are likely battling supramolecular self-assembly , not just simple hydrophobicity. The this compound (FPF) motif is a well-known structural driver for hydrogel formation. The two Phenylalanine residues provide strong aromatic


 stacking interactions, while the Proline induces a turn structure that facilitates the formation of interlocking 

-sheets or helical nanotubes.

When you attempt to dissolve this, you aren't just fighting thermodynamics; you are fighting the formation of a nanostructure that wants to exclude solvent. This guide provides the protocols to disrupt these structures and maintain solubility in biological assays.

Part 1: The Diagnosis (Is it insoluble or is it a gel?)

Before attempting a fix, determine the state of your material.[1] FPF derivatives often fool researchers by forming transparent hydrogels that look like solutions but fail in assays.

ObservationDiagnosisThe Mechanism
Cloudy/White Precipitate Aggregation Random hydrophobic collapse. Solvent cannot penetrate the crystal lattice.
Clear but Viscous Hydrogelation Ordered self-assembly into nanofibers. The solvent is trapped inside the network.
Film on Tube Walls Surface Adsorption Hydrophobic residues adhering to plastic (polypropylene).
Precipitates in Media Solvent Shock Rapid change in polarity/pH upon dilution causes "crashing out."

Part 2: The "Hard-to-Dissolve" Workflow

Q: What is the gold-standard protocol for preparing a stock solution of stubborn FPF derivatives?

A: Do not start with DMSO if the peptide is already aggregated. Use the HFIP Pre-treatment Method to "reset" the material structure.

Protocol: The HFIP Reset & Stock Preparation
  • Disaggregation (The Reset):

    • Dissolve the lyophilized powder in 100% HFIP (1,1,1,3,3,3-hexafluoroisopropanol) .

    • Why: HFIP is a potent hydrogen-bond disruptor that breaks down pre-formed amyloid-like fibrils or hydrogels [1].

    • Vortex until completely clear.

    • Evaporate the HFIP (under nitrogen stream or vacuum) to yield a thin, amorphous film. This film is now "monomeric" and easier to solubilize.

  • Primary Solubilization:

    • Add DMSO (Dimethyl Sulfoxide) to the film.

    • Concentration Target: Aim for 10–20 mM (high concentration stocks are often more stable than intermediate ones due to critical aggregation concentration dynamics).

    • Sonication:[2] Sonicate in a water bath for 10 minutes at 30°C.

  • Quality Check:

    • Centrifuge at 10,000 x g for 5 minutes.

    • If a pellet appears, you have not achieved true solubility.[1] Proceed to Part 3 (Advanced Formulation) .

Part 3: Troubleshooting Decision Tree

Q: My peptide dissolved in DMSO, but precipitates immediately when added to cell culture media. How do I fix this?

This is "Solvent Shock." The sudden shift from organic to aqueous environment drives the hydrophobic FPF motifs together faster than water can solvate them.

Visual Guide: The Solubilization Logic Flow

SolubilityLogic Start Start: Dry Peptide CheckSol Dissolve in DMSO? Start->CheckSol MediaAdd Dilute into Media CheckSol->MediaAdd Yes (Clear) HFIP Protocol: HFIP Reset (Break Beta-Sheets) CheckSol->HFIP No (Insoluble) Precip Precipitation Observed? MediaAdd->Precip pH_Check Check pI & Adjust pH (Move away from isoelectric point) Precip->pH_Check Yes HFIP->CheckSol Retry StepDilution Step-wise Dilution (DMSO -> PBS -> Media) pH_Check->StepDilution If pH OK Excipient Add Excipient: Cyclodextrin or PEG400 Excipient->MediaAdd Retry Assay StepDilution->Excipient Still Precipitates

Caption: Decision tree for troubleshooting FPF derivative solubility, moving from solvent choice to formulation adjustments.

Part 4: Advanced Formulation Strategies

Q: I cannot use toxic solvents like HFIP. What are my biocompatible alternatives?

If standard DMSO protocols fail, you must alter the solvent environment to shield the hydrophobic FPF face.

Strategy A: pH Manipulation (The Charge Repulsion)

FPF derivatives often aggregate near their isoelectric point (pI).

  • Action: Calculate the pI of your derivative.

  • Adjustment:

    • If Basic (contains Arg/Lys): Acidify with 0.1% Acetic Acid.

    • If Acidic (contains Glu/Asp): Basify with 0.1% Ammonium Bicarbonate.

    • Note: The goal is to induce net charge repulsion between molecules to prevent stacking [2].

Strategy B: Molecular Shielding (Excipients)

Use excipients that encapsulate the hydrophobic core.

  • 
    -Cyclodextrin (HP-
    
    
    
    -CD):
    Use 5–10 equivalents. The hydrophobic FPF motif enters the cyclodextrin cavity, leaving the hydrophilic exterior exposed to water.
  • PEG400: Use as a co-solvent (up to 5-10% in final buffer) to reduce the polarity difference between the stock and the media.

Part 5: Assay Interference & FAQs

Q: Will 1% DMSO affect my cell assay?

  • Answer: Generally, yes. Most cell lines tolerate up to 0.1% - 0.5% DMSO . Above 0.5%, you risk membrane permeabilization and artifacts.

  • Correction: If you need 1% DMSO to keep the peptide soluble, your data may be compromised by solvent toxicity. You must validate with a "Vehicle Control" (DMSO only) at the same concentration.

Q: Why does my peptide gel over time even at 4°C?

  • Answer: This is "Ostwald Ripening" or slow fibrillization. FPF hydrogels are thermodynamically stable.

  • Fix: Store stocks at -80°C to freeze molecular motion. Do not store at 4°C. Aliquot immediately after preparation to avoid freeze-thaw cycles which induce aggregation [3].

Part 6: The Mechanism of Failure (Visualization)

Understanding how FPF fails helps you predict which derivatives will be problematic.

AggregationMech cluster_0 Solubility Danger Zone Monomer Monomer (Random Coil) Stacking Pi-Pi Stacking (Aromatic Interaction) Monomer->Stacking Hydrophobic Drive Oligomer Oligomer (Nucleation Seed) Stacking->Oligomer Proline Turn Locking Fibril Nanofibril/Hydrogel (Insoluble Network) Oligomer->Fibril Self-Assembly

Caption: The progression from soluble monomer to insoluble hydrogel driven by Phenylalanine stacking and Proline structural rigidity.

References

  • Bachem. (2021). Handling and Solubility of Amyloid Peptides. Bachem Technical Guides.

  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.[3][4][5][6][7] Merck/Sigma Technical Support.

  • LifeTein. (2024).[2] Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein Support.[2]

Sources

Technical Support Center: High-Fidelity Synthesis of Phe-Pro-Phe

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #PheProPhe-001 Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of the Phe-Pro-Phe motif presents a "perfect storm" of peptide chemistry challenges. It combines the steric hindrance of Proline’s secondary amine with the high racemization susceptibility of Phenylalanine, further complicated by the catastrophic risk of diketopiperazine (DKP) formation.

This guide treats your synthesis as a system. We do not rely on "standard protocols" because standard protocols fail here. Below are the engineered solutions to the three distinct failure modes of this sequence.

Part 1: The "Missing Peptide" (Diketopiperazine Formation)

Symptom: You synthesize this compound, but mass spectrometry shows a dominant peak corresponding to the loss of two amino acids (Phe-Pro), or your yield is near zero.

The Mechanism: This is not a coupling failure; it is a cleavage failure. When you deprotect the Fmoc group from the second residue (Proline) while it is attached to the first residue (Phenylalanine) on the resin, the free secondary amine of Proline attacks the C-terminal ester linkage. This cyclizes the dipeptide into a diketopiperazine (DKP) , causing it to fall off the resin before the third amino acid can be coupled.[1]

Troubleshooting Protocol
Variable Standard (RISKY) Optimized (SAFE) Why?
Resin Selection Wang Resin2-Chlorotrityl Chloride (2-CTC) The bulky trityl group sterically hinders the nucleophilic attack of the Proline amine on the ester linkage [1].
Linker Standard EsterTrityl Linker 2-CTC is extremely acid-sensitive, allowing cleavage of the protected peptide if needed, but primarily preventing DKP via steric bulk.[2]
Deprotection 20% Piperidine (2 x 10 min)20% Piperidine (2 x 3 min) DKP formation is time-dependent. Shortening deprotection minimizes the window for cyclization.
Base DBUPiperidine DBU is too aggressive and accelerates DKP formation.[2]

Actionable Step: If you are observing mass loss, switch to 2-CTC resin immediately . Load the first Phenylalanine at a lower substitution (0.3–0.5 mmol/g) to further reduce inter-chain aggregation which can trap DKP byproducts.

Part 2: The "Stubborn Bond" (Coupling Phe onto Pro)

Symptom: Incomplete coupling of the third residue (Fmoc-Phe-OH) onto the dipeptide (H-Pro-Phe-Resin). Kaiser test is inconclusive (Proline does not yield a standard blue color).

The Mechanism: Proline is a secondary amine.[3] It lacks the hydrogen bond donor capability of primary amines and creates significant steric hindrance. Standard coupling reagents (HBTU/HCTU) often fail to drive this reaction to completion, leading to deletion sequences (Pro-Phe instead of this compound).[2]

Troubleshooting Protocol

Q: Which coupling reagent should I use for the Phe


 Pro step? 
A:  You must use a reagent capable of generating a highly reactive active ester to overcome the steric barrier of the secondary amine.
  • Recommendation: COMU or HATU .

  • Why: COMU (based on Oxyma) and HATU (based on HOAt) utilize the "neighboring group effect" (anchimeric assistance) of the pyridine/oxime ring to accelerate the acylation of the hindered amine [2].

Q: Should I double couple? A: Yes. The first coupling should be done with only 0.9 equivalents of base to prevent "capping" the resin, followed by a second coupling with standard stoichiometry.

Part 3: The "Impure Product" (Racemization of Phe)

Symptom: You obtain the full length peptide, but HPLC shows a "doublet" peak or diastereomers. The product is not pure L-Phe-L-Pro-L-Phe.

The Mechanism: This is the most subtle and dangerous failure mode.

  • You activate Fmoc-Phe-OH to couple it to H-Pro-Phe-Resin.

  • Because the Proline nucleophile is hindered (see Part 2), the coupling is slow .[3]

  • The activated Phenylalanine species (Active Ester) sits in solution for a long time.

  • The

    
     proton of Phe is acidic. In the presence of base (DIPEA) and slow kinetics, the activated Phe forms an oxazolone  intermediate.
    
  • The oxazolone enolizes, destroying the chirality at the alpha carbon. When it finally couples, it delivers a mix of D-Phe and L-Phe [3].[2]

Troubleshooting Protocol

Strategy 1: The "Base-Starvation" Method Racemization requires base. Most protocols use 2.0 equivalents of DIPEA relative to the amino acid.

  • Fix: Use Oxyma Pure / DIC (Diisopropylcarbodiimide).[4]

  • Why: Carbodiimide couplings with Oxyma do not require tertiary bases (like DIPEA) for activation. This creates a neutral/acidic environment that suppresses oxazolone formation almost entirely [4].[2]

Strategy 2: Base Selection (If using HATU/COMU) If you must use HATU/COMU (which require base), do NOT use DIPEA.[2]

  • Fix: Use TMP (2,4,6-Trimethylpyridine / Collidine) .[2]

  • Why: TMP is a weaker, more sterically hindered base than DIPEA.[2] It is strong enough to drive the activation but too hindered to abstract the acidic proton from the Phenylalanine alpha-carbon efficiently.

Summary of Optimized Workflow

The following protocol integrates all three solutions into a single, self-validating system.

Step-by-Step Protocol: this compound Synthesis
StepReagent/ConditionCritical Technical Note
1. Resin Loading 2-CTC Resin Prevents DKP formation (Part 1).
2. Coupling 1 Fmoc-Phe-OH (4 eq) + DIPEA (4 eq)Load C-terminal Phe via nucleophilic displacement of chloride.
3. Capping MeOH / DIPEA (9:1)Cap unreacted chlorides to prevent side reactions.
4. Deprotection 20% Piperidine in DMFStandard deprotection.
5.[2] Coupling 2 Fmoc-Pro-OH + Oxyma/DIC Coupling Pro to Phe is easy; Oxyma ensures low racemization.
6. Deprotection 20% Piperidine (2 x 3 min )CRITICAL: Short contact time prevents DKP cyclization.
7. Coupling 3 Fmoc-Phe-OH + COMU + TMP CRITICAL: COMU overcomes Pro steric hindrance. TMP prevents Phe racemization during the slow coupling.
8. Cleavage TFA/TIS/H2O (95:2.5:2.5)Standard cleavage.[2]

Visual Troubleshooting Guide

The following logic tree illustrates the decision-making process for diagnosing synthesis failures.

PheProPhe_Troubleshooting Start Start: this compound Synthesis CheckMass Analyze Crude Mass Spec Start->CheckMass MissingMass Mass = [M - Phe - Pro]? CheckMass->MissingMass Yes MissingPhe Mass = [M - Phe]? CheckMass->MissingPhe Yes CorrectMass Correct Mass Observed? CheckMass->CorrectMass No Deletions DKP_Diagnosis Diagnosis: DKP Formation (Cyclization of Pro-Phe) MissingMass->DKP_Diagnosis Yes DKP_Fix Solution: 1. Switch to 2-CTC Resin 2. Shorten Deprotection (2x3 min) DKP_Diagnosis->DKP_Fix Coupling_Diagnosis Diagnosis: Steric Hindrance (Proline is 2° Amine) MissingPhe->Coupling_Diagnosis Coupling_Fix Solution: Use COMU or HATU Double Couple Coupling_Diagnosis->Coupling_Fix CheckChirality HPLC: Split Peaks / Diastereomers? CorrectMass->CheckChirality Race_Diagnosis Diagnosis: Phe Racemization (Slow coupling kinetics) CheckChirality->Race_Diagnosis Yes Success Target: Pure L-Phe-L-Pro-L-Phe CheckChirality->Success No Race_Fix Solution: 1. Use Oxyma/DIC (No Base) 2. Or COMU + TMP (Collidine) Race_Diagnosis->Race_Fix

Figure 1: Decision tree for diagnosing and resolving synthetic failures in the this compound sequence.

References

  • Giron, P., et al. (2015).[2] "Inhibition of diketopiperazine formation in solid-phase peptide synthesis using 2-chlorotrityl chloride resin." Journal of Peptide Science. Link

  • El-Faham, A. & Albericio, F. (2011).[2] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Steinauer, R., et al. (1989).[2] "Racemization in peptide synthesis." Bachem Technical Notes. Link

  • Subirós-Funosas, R., et al. (2009).[2] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal.[2] Link

Sources

Technical Support Center: Optimizing Cell Permeability for Phe-Pro-Phe Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the cell permeability optimization of Phenylalanine-Proline-Phenylalanine (Phe-Pro-Phe) containing peptides. This guide is designed to provide you with in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of getting these specific peptides into cells.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered during cell permeability experiments with this compound (FPF) containing peptides. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Question 1: My FPF-containing peptide shows consistently low permeability in my PAMPA/Caco-2 assay. What are the likely causes and how can I improve it?

Answer:

Low cell permeability is a common challenge for peptides due to their size and polar backbone, which are outside the typical parameters of Lipinski's Rule of 5.[1] For FPF-containing peptides, several factors could be at play:

  • High Polarity and Hydrogen Bonding: The peptide backbone contains hydrogen bond donors and acceptors that are energetically unfavorable for crossing the hydrophobic lipid bilayer. The presence of multiple amide bonds contributes significantly to this polarity.

  • Conformational Rigidity/Flexibility: The Proline residue introduces a kink in the peptide backbone, which can influence its conformational flexibility. While this can sometimes be advantageous, an unfavorable conformation can mask hydrophobic residues and prevent membrane insertion. The Phenylalanine residues, with their bulky hydrophobic side chains, are crucial for membrane interaction. If the peptide's conformation orients these residues away from the membrane, permeability will be low.

  • Size: Peptides with a molecular weight exceeding 1000 Da generally exhibit lower passive permeability.[1]

Solutions to Enhance Permeability:

  • N-methylation: This is a powerful strategy to improve the permeability of cyclic peptides.[2][3] By replacing an N-H bond with an N-CH3 group, you reduce the number of hydrogen bond donors, making the peptide less polar.[4] This can also help to lock the peptide into a more favorable "closed" conformation for membrane transit, where polar groups are shielded by intramolecular hydrogen bonds.[2][5]

    • Expert Insight: The position of N-methylation is critical. N-methylating a residue involved in a crucial intramolecular hydrogen bond that stabilizes a permeable conformation can actually decrease permeability.[3] A systematic N-methylation scan across the peptide backbone is often necessary to identify the optimal modification sites.[6]

  • Cyclization: Converting a linear FPF peptide to a cyclic one can significantly enhance its permeability.[2][3] Cyclization reduces the number of rotatable bonds and can pre-organize the peptide into a conformation that is more amenable to passive diffusion.[2] It can also shield the polar backbone from the solvent.[2]

  • Lipidation: Attaching a lipidic tail (e.g., a fatty acid) to the peptide can increase its hydrophobicity and promote interaction with the cell membrane. This strategy effectively targets the peptide to the membrane, facilitating its entry.

  • Incorporate Non-natural Amino Acids: Introducing non-natural amino acids can improve metabolic stability and permeability.[5] For instance, using D-amino acids can confer resistance to proteolysis.[7]

Question 2: I'm observing high variability between replicates in my permeability assay. What could be causing this and how can I improve reproducibility?

Answer:

High variability in permeability assays can stem from several sources. Here's a breakdown of potential causes and solutions:

  • Peptide Aggregation: Peptides, especially those with hydrophobic residues like Phenylalanine, have a tendency to aggregate in aqueous solutions.[8] This aggregation can lead to inconsistent concentrations of the monomeric, permeable species, resulting in high variability.

    • Solution: Lower the incubation concentration of your peptide.[8] You can also perform a solubility test before your permeability assay to determine the optimal concentration range.

  • Non-specific Binding: Peptides can bind to plastic surfaces of the assay plates, leading to lower recovery and variable results.[8]

    • Solution: Add Bovine Serum Albumin (BSA) to the receiver compartment of your assay.[8] BSA can block non-specific binding sites on the plastic, improving the recovery of your peptide.

  • Inconsistent Cell Monolayer Integrity (Caco-2/MDCK assays): For cell-based assays, the integrity of the cell monolayer is critical. Inconsistent transepithelial electrical resistance (TEER) values across your wells indicate a leaky monolayer, which will lead to unreliable permeability measurements.

    • Solution: Always measure TEER values before and after your experiment to ensure monolayer integrity. Discard any wells with TEER values outside of your established acceptable range.

  • Extended Pre-incubation Times: Allowing the system to reach a steady state is crucial for reliable data.[8]

    • Solution: Extend the pre-incubation time to ensure that the unbound intracellular concentration of the peptide has stabilized.[8]

Question 3: My FPF-containing peptide appears to be unstable in the cell culture media during my Caco-2 assay. How can I confirm this and what can I do to mitigate it?

Answer:

Peptide stability is a critical factor in permeability assays, as degradation can lead to an underestimation of permeability.[9]

  • Confirmation of Instability:

    • LC-MS Analysis: The most direct way to assess stability is to incubate your peptide in the cell culture media for the duration of your assay (e.g., 2 hours). At different time points, take an aliquot of the media and analyze it by LC-MS to quantify the amount of intact peptide remaining.

    • Control Experiment: Run a parallel experiment without cells to differentiate between enzymatic degradation by cellular components and inherent instability in the media.

  • Mitigation Strategies:

    • Swap L- to D-amino acids: Replacing L-amino acids with their D-enantiomers can significantly increase resistance to proteolytic degradation.[7]

    • Modify Peptide Termini: Peptides are often degraded by exopeptidases. Capping the N-terminus (e.g., with an acetyl group) and the C-terminus (e.g., with an amide group) can enhance stability.[10]

    • Incorporate Protease Inhibitors: While not ideal as it can alter the cellular environment, in some cases, a cocktail of protease inhibitors can be added to the media to reduce degradation. Use this with caution and validate that the inhibitors do not affect cell health or the permeability of your control compounds.

    • Use Chemically Defined Media: If using serum-containing media, switch to a chemically defined, serum-free media to reduce the concentration of proteases.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound (FPF) motif in cell permeability?

The FPF motif combines the hydrophobicity of Phenylalanine with the conformational constraint of Proline. Phenylalanine's aromatic side chains can interact favorably with the lipid core of the cell membrane. Proline introduces a rigid bend in the peptide backbone, which can influence the overall 3D structure.[12][13] The interplay between the hydrophobic Phenylalanine residues and the Proline-induced turn can facilitate a conformation that minimizes the exposure of the polar backbone to the hydrophobic membrane interior, a key factor for passive diffusion.[2][5]

Q2: What are the main mechanisms of peptide cell entry?

Peptides can enter cells through two primary mechanisms:

  • Passive Diffusion: The peptide moves directly across the cell membrane down its concentration gradient.[1] This process is favored by properties such as moderate lipophilicity, a reduced number of hydrogen bond donors, and a "chameleon-like" ability to adopt a more hydrophobic conformation in the membrane environment.[2][5]

  • Active Transport/Endocytosis: The peptide is taken up by the cell through energy-dependent processes like endocytosis.[1][14] This often involves interaction with specific cell surface receptors or lipids. Cell-penetrating peptides (CPPs) frequently utilize these pathways.[1][15][16]

Q3: How do I choose between a PAMPA and a Caco-2 assay for my FPF peptide?

The choice of assay depends on the information you need:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[17] It is excellent for early-stage screening of large numbers of compounds to assess their potential for passive permeability.[17] However, it does not account for active transport or efflux mechanisms.

  • Caco-2 Cell Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier. It can measure both passive and active transport, as well as efflux.[4] It is considered a more biologically relevant model for predicting oral absorption but is lower throughput and more complex to perform.

Recommendation: Start with a PAMPA assay for initial screening and rank-ordering of your FPF peptide analogs. Then, for promising candidates, move to a Caco-2 assay to obtain more physiologically relevant data.

Q4: What is a good starting point for designing a cell-permeable FPF-containing peptide?

A good starting point would be to design a cyclic peptide to reduce conformational flexibility and shield the polar backbone.[2] Incorporate N-methylation at positions that are not critical for target binding to further reduce polarity.[4] Aim for a molecular weight below 1000 Da and a calculated LogP (cLogP) in a range that balances solubility and lipophilicity.

III. Experimental Protocols & Data Presentation

A. Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of your FPF-containing peptides.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Your FPF-containing peptide stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high permeability, e.g., propranolol; low permeability, e.g., atenolol)

  • Plate shaker

  • UV-Vis plate reader or LC-MS system

Procedure:

  • Prepare the Donor Plate: Add your FPF peptide and control compounds to wells of the donor plate, diluted in PBS to the final desired concentration (e.g., 100 µM).

  • Coat the Filter Plate: Carefully pipette the phospholipid solution onto the filter of each well of the filter plate.

  • Assemble the PAMPA Sandwich: Place the coated filter plate onto the donor plate.

  • Add Acceptor Solution: Fill the wells of the acceptor plate with PBS.

  • Incubate: Place the assembled PAMPA sandwich onto the acceptor plate and incubate at room temperature for a specified time (e.g., 4-16 hours) with gentle shaking.[18]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of your peptide in the donor and acceptor wells using a suitable analytical method (UV-Vis absorbance or LC-MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (-V_D * V_A) / ((V_D + V_A) * Area * Time) * ln(1 - [Drug]_A / [Drug]_equilibrium)

Where:

  • V_D = Volume of the donor well

  • V_A = Volume of the acceptor well

  • Area = Area of the filter

  • Time = Incubation time

  • [Drug]_A = Concentration of the drug in the acceptor well

  • [Drug]_equilibrium = Equilibrium concentration

Table 1: Example PAMPA Data for FPF Peptide Analogs

Peptide IDModificationPapp (x 10⁻⁶ cm/s)
FPF-LinearNone0.1 ± 0.05
FPF-CyclicCyclization0.8 ± 0.1
FPF-Cyclic-NMeCyclization + N-methylation3.2 ± 0.4
PropranololHigh Permeability Control15.5 ± 1.2
AtenololLow Permeability Control0.2 ± 0.08
B. Protocol: Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing the permeability of your FPF peptides across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Your FPF-containing peptide stock solution

  • Lucifer yellow (a marker for monolayer integrity)

  • LC-MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use wells with TEER values above a pre-determined threshold (e.g., 250 Ω·cm²).

  • Assay Initiation:

    • Wash the monolayers with pre-warmed HBSS.

    • Add your FPF peptide (dissolved in HBSS) to the apical (donor) side.

    • Add fresh HBSS to the basolateral (acceptor) side.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Integrity Check (Post-Assay): Add Lucifer yellow to the apical side and incubate for 1 hour. Measure the amount of Lucifer yellow that has passed to the basolateral side to confirm monolayer integrity was maintained throughout the experiment.

  • Quantification: Analyze the concentration of your FPF peptide in the collected samples by LC-MS.

Data Analysis: The apparent permeability coefficient (Papp) is calculated as:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt = The rate of permeation

  • A = The surface area of the Transwell membrane

  • C₀ = The initial concentration in the donor compartment

Table 2: Example Caco-2 Permeability Data

Peptide IDPapp (A to B) (x 10⁻⁶ cm/s)Papp (B to A) (x 10⁻⁶ cm/s)Efflux Ratio (B to A / A to B)
FPF-Cyclic-NMe2.5 ± 0.35.1 ± 0.62.04
Digoxin (Efflux Control)0.5 ± 0.110.2 ± 1.520.4
Propranolol (Passive Control)18.2 ± 2.117.9 ± 1.90.98

An efflux ratio greater than 2 suggests that the peptide may be a substrate for an efflux transporter.[19]

IV. Visualizations

Workflow for FPF Peptide Permeability Optimization

G cluster_0 Design & Synthesis cluster_1 Initial Screening cluster_2 Optimization Cycle cluster_3 In Vitro Validation Design Initial FPF Peptide Design (Linear or Cyclic) Synthesis Peptide Synthesis & Purification Design->Synthesis PAMPA PAMPA Assay Synthesis->PAMPA Test initial set Data_Analysis1 Calculate Papp Rank Analogs PAMPA->Data_Analysis1 Modification Chemical Modification (N-methylation, Lipidation) Data_Analysis1->Modification Low Papp? Caco2 Caco-2 Assay Data_Analysis1->Caco2 High Papp? Re_synthesis Re-synthesis of Optimized Peptides Modification->Re_synthesis Re_synthesis->PAMPA Re-screen Data_Analysis2 Determine Papp & Efflux Assess Stability Caco2->Data_Analysis2 Stability Stability Assay (Media, Plasma) Stability->Data_Analysis2 Data_Analysis2->Modification Low Papp or High Efflux?

Caption: A typical workflow for the optimization of FPF peptide cell permeability.

Mechanisms of Peptide Cell Entry

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Peptide FPF Peptide Membrane Peptide->Membrane Passive Diffusion Endosome Endosome Peptide->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape

Caption: The two primary pathways for peptide entry into the cell.

V. References

  • Bowers Lab. Peptide Cell Permeability.

  • Resolian. (2025). Optimizing Peptide Permeability Assays.

  • PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides.

  • High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. National Institutes of Health.

  • Understanding Cell Penetration of Cyclic Peptides. National Institutes of Health.

  • Richard, J., & Wuthrich, P. (2015). Challenges in the delivery of peptide drugs: an industry perspective. Future Medicinal Chemistry, 7(12), 1549-1560.

  • Challenges in delivering therapeutic peptides and proteins: a silk-based solution. National Institutes of Health.

  • Strategies for Improving Peptide Stability and Delivery. National Institutes of Health. (2022, October 19).

  • CycPeptMP: enhancing membrane permeability prediction of cyclic peptides with multi-level molecular features and data augmentation. Briefings in Bioinformatics. (2024, August 29).

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. (2021, May 27).

  • Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems. MDPI.

  • Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. ACS Publications. (2018, January 24).

  • Membrane permeability of cyclic peptides. (A) PAMPA results for... ResearchGate.

  • The Multifaceted Roles of Proline in Cell Behavior. National Institutes of Health.

  • A Parallel Permeability Assay of Peptides across Artificial Membrane and Cell Monolayers Using a Fluorogenic Reaction. The Royal Society of Chemistry. (2019, February 19).

  • Vorherr, T. (2015). Modifying peptides to enhance permeability. Future Medicinal Chemistry, 7(8), 1009-1021.

  • Mechanism Matters: A Taxonomy of Cell Penetrating Peptides. National Institutes of Health.

  • Designing Cell-Permeable Peptide Therapeutics That Enter the Cell by Endocytosis. National Institutes of Health.

  • Peptide Stability and Potential Degradation Pathways. Sigma-Aldrich.

  • Understanding Passive Membrane Permeation of Peptides: Physical Models and Sampling Methods Compared. PubMed Central. (2023, March 6).

  • Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry.

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). National Institutes of Health.

  • Proline-rich, amphipathic cell-penetrating peptides. ResearchGate. (2025, August 6).

  • Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. National Institutes of Health.

  • Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. MDPI.

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.

  • Current challenges in peptide-based drug discovery. Frontiers.

  • Cell-penetrating peptide. Wikipedia.

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. PubMed Central.

  • Functional Consequences of Changing Proline Residues in the Phenylalanine-Specific Permease of Escherichia coli. National Institutes of Health.

  • Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. National Institutes of Health. (2020, November 3).

  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. National Institutes of Health. (2024, August 25).

  • Challenges in the delivery of peptide drugs: An industry perspective. ResearchGate. (2025, August 6).

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. National Institutes of Health.

  • Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. ResearchGate. (2025, August 10).

Sources

Improving the in vivo half-life of bioactive Phe-Pro-Phe peptides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioactive Peptide Stabilization (Ticket #FPF-992)

Subject: Troubleshooting In Vivo Instability of Phe-Pro-Phe (FPF) Motifs Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical

Executive Summary: The FPF Stability Paradox

The this compound (FPF) motif represents a "perfect storm" for in vivo instability. While the hydrophobic phenylalanine residues often drive high-affinity receptor binding (common in opioid, bradykinin, and antimicrobial pharmacophores), the central proline residue creates a conformational "kink" that is a specific target for aggressive cytosolic and serum peptidases. Furthermore, as a short hydrophobic sequence, it suffers from rapid renal clearance and potential aggregation.[1]

This guide provides a root-cause analysis and validated troubleshooting protocols to extend the half-life (


) of your FPF peptides without sacrificing bioactivity.

Module 1: Diagnosis & Degradation Mapping

User Query: "My FPF peptide shows high potency in buffer but disappears within 5 minutes in rat plasma. How do I know if it's enzymatic degradation or renal clearance?"

Technical Response: For a tripeptide motif like FPF, the mechanism is almost certainly a combination of both, but enzymatic cleavage is the immediate killer. The FPF sequence is highly susceptible to Prolyl Oligopeptidase (POP) and Angiotensin-Converting Enzyme (ACE).

Diagnostic Workflow: You must identify the primary failure mode before modifying the sequence.

  • Run a Plasma Stability Assay with Metabolite ID:

    • Incubate peptide in pooled plasma (37°C).

    • Quench aliquots at 0, 5, 15, 30, 60 min with 1% formic acid/acetonitrile.

    • Critical Step: Analyze via LC-MS/MS. Look for specific fragments:

      • Loss of C-terminal Phe: Indicates Carboxypeptidase activity.

      • Cleavage after Pro (Phe-Pro + Phe): Indicates Prolyl Oligopeptidase (POP) or ACE activity.

      • Cleavage before Pro (Phe + Pro-Phe): Indicates Dipeptidyl Peptidase (if N-terminal) or nonspecific chymotrypsin-like activity.

Visualization: Enzymatic Vulnerability Map The following diagram illustrates the specific enzymatic threats to the FPF motif and the logic for stabilizing them.

FPF_Degradation_Logic FPF This compound (Bioactive Core) POP Prolyl Oligopeptidase (Cleaves post-Pro) FPF->POP Cytosolic/Serum Attack ACE ACE / ACE2 (Cleaves Pro-Phe bond) FPF->ACE Endothelial Attack CP Carboxypeptidases (C-term degradation) FPF->CP Plasma Attack Renal Renal Filtration (< 10 kDa) FPF->Renal Rapid Elimination NMet Strategy A: N-Methylation (Steric Block) POP->NMet Blocked by RI Strategy B: Retro-Inverso (D-amino acids) ACE->RI Evaded by Cyc Strategy C: Cyclization (Constraint) CP->Cyc Eliminated by Lipid Strategy D: Lipidation (Albumin Binding) Renal->Lipid Delayed by

Caption: Figure 1. Enzymatic susceptibility of the this compound motif and corresponding stabilization strategies. Red pathways indicate degradation; green nodes indicate corrective actions.

Module 2: Chemical Modification Strategies

User Query: "I replaced L-Phe with D-Phe to stop degradation, but the binding affinity (


) dropped 100-fold. Why?"

Technical Response: Direct substitution of L-amino acids with D-isomers alters the side-chain topology, often destroying the binding interface. The FPF motif relies on hydrophobic stacking; inverting the chirality reorients the phenyl rings, preventing them from fitting into the receptor pocket.

Solution: The Retro-Inverso (RI) Approach Instead of just swapping chirality, you must swap chirality and reverse the sequence direction.

  • Parent: L-Phe

    
     L-Pro 
    
    
    
    L-Phe (N to C)
  • Retro-Inverso: D-Phe

    
     D-Pro 
    
    
    
    D-Phe (C to N)

The RI modification attempts to preserve the spatial topology of the side chains while presenting a peptide backbone that enzymes cannot recognize.

Troubleshooting Table: Modification Failures

SymptomProbable CauseCorrective Action
Loss of Potency (D-sub) Side chain misalignment.Synthesize Retro-Inverso analog (reverse sequence + D-aa).
Loss of Potency (N-Me) Steric clash in binding pocket.Scan N-methylation: Try N-Me-Phe1, then N-Me-Phe3. Avoid N-Me-Pro (Pro is already N-alkylated).
Insolubility Hydrophobic collapse of Phe rings.Add polar flanking residues (e.g., Lys/Glu) or PEG spacers distal to the pharmacophore.
Rapid Clearance (Stable in Plasma) Renal filtration (Size < 5nm).Conjugate C16-fatty acid (Palmitic acid) to a distal Lysine to promote Albumin binding.

Module 3: Advanced Stabilization (Cyclization)

User Query: "Linear modifications aren't enough. I want to cyclize the peptide, but I'm worried about locking it in the wrong conformation."

Technical Response: Cyclization is the gold standard for FPF motifs because it simultaneously removes the N/C-termini (stopping exopeptidases) and rigidifies the structure (reducing the entropic penalty of binding).

Protocol: Head-to-Tail Cyclization Design For a short motif like FPF, direct cyclization is sterically strained. You must add a "linker" domain to close the ring without distorting the FPF pharmacophore.

  • Linker Selection: Use a 2-3 amino acid linker (e.g., -Gly-Gly- or -Ala-Ala-).

    • Sequence: cyclo[this compound-Gly-Gly]

  • Synthesis Check: Ensure the cyclization site is not between Phe and Pro (sterically hindered).

    • Preferred Junction: Gly-Gly bond.

  • Validation: Verify structure via NMR (NOE signals between Phe rings) to ensure the aromatic stacking is preserved.

Module 4: Experimental Protocols

Protocol A: Self-Validating Microsomal Stability Assay

Use this to distinguish Phase I metabolism (CYP450) from cytosolic peptidase activity.

Materials:

  • Liver Microsomes (Rat/Human), 20 mg/mL.

  • NADPH Regenerating System.

  • Control: Testosterone (high turnover) and Warfarin (low turnover).

Step-by-Step:

  • Pre-incubation: Mix 490 µL of Microsome/Buffer mix (0.5 mg/mL protein) at 37°C for 5 min.

  • Initiation: Add 5 µL of Peptide Stock (1 mM) + 5 µL NADPH. Final peptide conc: 10 µM.

  • Sampling: At

    
     min, remove 50 µL.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

  • Centrifugation: 4000g for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Interpretation:

  • If

    
     min in microsomes but stable in buffer: Oxidative Metabolism  (likely Phe ring hydroxylation).
    
    • Fix: Fluorinate the Phe ring (4-Fluoro-Phe) to block oxidation.

  • If

    
     min in both microsomes and plasma: Proteolytic Cleavage .
    
    • Fix: Backbone modification (N-methylation, reduced amide).

Protocol B: Decision Tree for FPF Optimization

Optimization_Tree Start Start: FPF Peptide Low t1/2 CheckPlasma Assay: Plasma Stability Start->CheckPlasma Stable Stable in Plasma? CheckPlasma->Stable No No (Proteolysis) Stable->No Yes Yes (Renal Clearance) Stable->Yes IdentifySite Identify Cleavage Site (LC-MS) No->IdentifySite ClearanceFix Action: Lipidation (C16) or PEGylation (>20kDa) Yes->ClearanceFix Terminus N/C-Terminus Cleavage? IdentifySite->Terminus Internal Internal (Pro-Phe) Cleavage? Terminus->Internal No Cap Action: Acetylation (N) or Amidation (C) Terminus->Cap Yes Backbone Action: N-Methylation or Retro-Inverso Internal->Backbone Yes

Caption: Figure 2. Decision logic for selecting the appropriate stabilization chemistry based on degradation data.

References

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half life time of peptide and protein drugs. Amino Acids, 30(4), 351–367. Link

  • Gentilucci, L., et al. (2010). Retro-inverso peptides: A strategy to improve stability and oral bioavailability.[2] Current Pharmaceutical Design, 16(28), 3185–3203. Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal, 17(1), 134–143. Link

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56. Link

  • Malik, A., et al. (2007). Polyethylene glycol (PEG)-modified proteins: An overview. Pesticide Biochemistry and Physiology, 37(2), 115-128. Link

Sources

Validation & Comparative

Comparative analysis of different Phe-Pro-Phe synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of the tripeptide Phenylalanyl-Prolyl-Phenylalanine (Phe-Pro-Phe) presents a classic yet deceptive challenge in peptide chemistry. While short, the presence of the central Proline residue introduces significant steric constraints and a high propensity for diketopiperazine (DKP) formation, particularly at the dipeptide stage.

This guide objectively compares three distinct synthetic methodologies: Solid Phase Peptide Synthesis (SPPS) , Solution Phase Peptide Synthesis (LPPS) , and Chemo-Enzymatic Synthesis . We analyze the mechanistic hurdles of each, providing optimized protocols that prioritize purity and scalability.

Method 1: Solid Phase Peptide Synthesis (SPPS)

The High-Throughput Standard

SPPS is the dominant method for research-scale production due to its speed and automation potential. However, the Phe-Pro sequence is a "difficult sequence" motif. When the N-terminal Fmoc group is removed from the Proline-Phenylalanine-Resin intermediate, the free amine of Proline can back-bite onto the ester linkage, cleaving the dipeptide from the resin as a cyclic DKP byproduct.

Mechanistic Insight: The DKP Trap

The secondary amine of Proline is highly nucleophilic. If the C-terminal Phenylalanine is anchored to a standard benzyl ester resin (e.g., Wang resin), the formation of the 6-membered DKP ring is kinetically favored over the intermolecular coupling of the next amino acid.

Optimization Strategy:

  • Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The steric bulk of the trityl group effectively blocks the conformational rotation required for the Proline amine to attack the ester anchor.

  • Deprotection Cocktail: Replace standard piperidine with DBU/Piperazine .[1] This shortens the exposure time of the free amine, reducing the window for DKP formation.[1]

Optimized Protocol (Fmoc/tBu Strategy)

Materials:

  • Resin: 2-Chlorotrityl Chloride (Loading: 0.6–0.8 mmol/g)

  • Amino Acids: Fmoc-Phe-OH, Fmoc-Pro-OH

  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure

  • Solvent: DMF (Dimethylformamide), DCM (Dichloromethane)

Workflow:

  • Resin Loading (C-Terminal Phe):

    • Swell 2-CTC resin in dry DCM for 30 min.

    • Dissolve Fmoc-Phe-OH (1.2 eq) and DIPEA (4 eq) in DCM. Add to resin.[2][3][4][5]

    • Agitate for 2 hours. Cap unreacted sites with MeOH (1 mL) for 20 min.

  • Fmoc Removal (Cycle 1):

    • Wash resin 3x with DMF.

    • Treat with 20% Piperidine in DMF (2 x 10 min). Note: DKP risk is low here as Phe is primary.

  • Coupling 2 (Proline):

    • Activate Fmoc-Pro-OH (3 eq) with DIC (3 eq) and Oxyma (3 eq) in DMF for 2 min.

    • Add to resin.[3][4] Agitate for 60 min.

    • Validation: Chloranil test (for secondary amines) should be negative.

  • Fmoc Removal (Cycle 2 - CRITICAL):

    • DKP Danger Zone. Use 2% DBU / 5% Piperazine in DMF .

    • Treat for 2 x 5 min only. Wash immediately and extensively with DMF.

  • Coupling 3 (N-Terminal Phe):

    • Activate Fmoc-Phe-OH (3 eq) with DIC/Oxyma.

    • Add to resin immediately to quench the free Pro amine. Agitate 60 min.

  • Cleavage:

    • Treat with 1% TFA in DCM (mild cleavage) to release protected peptide, or 95% TFA/2.5% TIS/2.5% H2O for full deprotection.

Method 2: Solution Phase Peptide Synthesis (LPPS)

The Scalable Industrial Approach

For multi-gram to kilogram scale, LPPS is preferred to avoid the high cost of resins and solvents. The challenge is purifying intermediates without chromatography. We recommend a Fragment Condensation strategy or the modern GAP (Group-Assisted Purification) chemistry.

Mechanistic Insight: Fragment Condensation

To minimize racemization and simplify purification, the tripeptide is assembled by coupling a dipeptide fragment (Phe-Pro) with the third residue (Phe).

  • Route: [PG-Phe-Pro-OH] + [H-Phe-OR]

  • Risk: Activation of the C-terminal Proline in the fragment can lead to racemization, though Pro is more resistant than other residues.

Optimized Protocol (Stepwise with GAP Chemistry)

GAP chemistry uses a specific protecting group (e.g., diphenylphosphinamide) that precipitates the product, allowing filtration instead of column chromatography.

  • Step 1: Protection: React H-Phe-OMe with GAP-Cl (Group Assisted Purification auxiliary) to form GAP-Phe-OMe.

  • Step 2: Deprotection/Activation: Hydrolyze ester to GAP-Phe-OH.

  • Step 3: Coupling (Phe-Pro):

    • Couple GAP-Phe-OH with H-Pro-OMe using EDC/HOBt in DCM.

    • Purification: Wash with water. The GAP-Phe-Pro-OMe remains in the organic layer or precipitates upon addition of petroleum ether.

  • Step 4: Elongation:

    • Hydrolyze to GAP-Phe-Pro-OH.

    • Couple with H-Phe-OBzl (Benzyl ester).

  • Step 5: Final Deprotection:

    • Remove GAP group with acid (TFA) and hydrogenate to remove Bzl ester.

Method 3: Chemo-Enzymatic Synthesis

The Green Alternative

Enzymatic synthesis operates in mild aqueous/organic mixtures, offering high stereoselectivity (no racemization). However, it is equilibrium-controlled and often suffers from lower yields.

Mechanistic Insight: Thermolysin Catalysis

The metalloprotease Thermolysin is specific for hydrophobic residues (Phe, Leu, Ile) at the amine donor position. It is ideal for forming the Pro-Phe bond.

Protocol Strategy
  • Enzyme: Thermolysin (immobilized on Celite or silica for recovery).

  • Reaction System: Biphasic system (Water/Ethyl Acetate) to shift equilibrium toward synthesis by extracting the hydrophobic product.

  • Step 1 (Phe-Pro): Difficult enzymatically due to Proline's secondary amine. Recommendation: Chemical synthesis of Z-Phe-Pro-OH.

  • Step 2 (Pro-Phe coupling):

    • Substrates: Z-Phe-Pro-OH (Carboxyl donor) + H-Phe-NH2 (Amine donor).

    • Conditions: pH 7.5, 40°C, Thermolysin.

    • The enzyme catalyzes the formation of Z-Phe-Pro-Phe-NH2.

    • Precipitation of the product drives the reaction forward.

Comparative Analysis

The following table contrasts the three methodologies based on experimental data ranges typical for hydrophobic tripeptides.

FeatureSPPS (2-CTC Resin)LPPS (Fragment/GAP)Chemo-Enzymatic
Overall Yield High (85-95%)Moderate (60-75%)Low-Moderate (40-60%)
Purity (Crude) High (>90%)Moderate (requires workup)High (>95% stereopurity)
DKP Risk High (requires mitigation)LowNegligible
Racemization Low (with Oxyma/DIC)Low (if stepwise C->N)None (Enzymatic specificity)
Scalability Linear (mg to g)Exponential (kg+)Scalable (Batch)
Solvent Waste High (DMF/Piperidine)ModerateLow (Green)
Time Efficiency Very Fast (<1 day)Slow (3-5 days)Slow (Equilibrium dependent)

Visualizations[5][6][7][8]

SPPS Workflow & DKP Prevention

This diagram illustrates the critical decision points in the SPPS workflow to prevent Diketopiperazine formation.

SPPS_Workflow Start Start: Swell 2-CTC Resin LoadPhe Load Fmoc-Phe-OH (C-Terminal) Start->LoadPhe Deprotect1 Remove Fmoc (20% Piperidine) LoadPhe->Deprotect1 CouplePro Couple Fmoc-Pro-OH (DIC/Oxyma) Deprotect1->CouplePro CheckDKP CRITICAL STEP: Fmoc Removal from Pro CouplePro->CheckDKP RiskPath Standard Piperidine (Slow reaction) CheckDKP->RiskPath High Risk SafePath Use DBU/Piperazine (Fast reaction) CheckDKP->SafePath Optimized DKP_Form DKP Formation (Peptide cleaved from resin) RiskPath->DKP_Form CouplePhe Couple Fmoc-Phe-OH (Immediate addition) SafePath->CouplePhe Cleave Final Cleavage (1% TFA in DCM) CouplePhe->Cleave End This compound Product Cleave->End

Caption: SPPS workflow highlighting the critical "DKP Danger Zone" after Proline coupling and the optimized route using DBU/Piperazine.

Mechanism of DKP Formation

Understanding the enemy: How the Proline-Phenylalanine dipeptide self-cleaves.

DKP_Mechanism Substrate H-Pro-Phe-O-Resin (Free Secondary Amine) Attack Nucleophilic Attack: Pro Amine -> Phe Carbonyl Substrate->Attack Transition Tetrahedral Intermediate (5-membered ring transition) Attack->Transition Cleavage Bond Cleavage: Phe-Resin Ester breaks Transition->Cleavage Product Cyclo(Phe-Pro) (Diketopiperazine) Cleavage->Product Resin Free Resin-OH Cleavage->Resin

Caption: The intramolecular cyclization mechanism where the N-terminal Proline amine attacks the C-terminal ester, releasing the cyclic DKP.

References

  • Comparison of Peptide Synthesis Methods. Creative Peptides. (2024). Overview of SPPS vs LPPS strategies.

  • Mechanistic Study of Diketopiperazine Formation. ACS Omega. (2022). Detailed kinetics of DKP formation in Pro-containing peptides.

  • Solid-phase peptide synthesis: from standard procedures to difficult sequences. Nature Protocols. (2007). Authoritative protocol for handling difficult sequences like Phe-Pro.

  • Preventing Racemization of Proline. BenchChem Technical Guide. (2025). Specific conditions to minimize Pro racemization.

  • Chemo-enzymatic peptide synthesis. Bachem. (2025). Industrial perspective on enzymatic coupling.

Sources

A Researcher's Guide to Cross-Validation of In Silico Predictions for Phe-Pro-Phe Peptide Structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the cross-validation of computationally predicted structures of the tripeptide Phenylalanine-Proline-Phenylalanine (Phe-Pro-Phe). We will explore the unique structural challenges posed by proline-containing peptides, detail robust in silico prediction workflows, and present complementary experimental methods for rigorous validation. The objective is to establish a self-validating system where computational and experimental data converge to deliver a high-confidence structural model, a critical step in fields ranging from drug discovery to materials science.

The Proline Conundrum: Why this compound is a Unique Structural Challenge

The conformational landscape of any peptide is complex, but the inclusion of a proline residue introduces significant and unique challenges. Unlike other amino acids, proline's side chain cyclizes back onto the backbone nitrogen, creating a secondary amine.[1] This has two major consequences:

  • Restricted Phi (Φ) Dihedral Angle: The ring structure severely limits the rotational freedom around the N-Cα bond, locking the Φ angle to a narrow range (approx. -60°).

  • Cis/Trans Isomerization: The X-Pro peptide bond can adopt both cis and trans conformations with a relatively small energy difference, whereas non-prolyl peptide bonds are almost exclusively trans.[2][3] This isomerization acts as a "molecular switch," profoundly altering the peptide's backbone trajectory and overall structure.[2][4]

The this compound sequence combines this proline-induced rigidity and isomerization with the flexibility of the flanking aromatic phenylalanine residues. Accurately predicting the dominant solution-state structure requires methods that can adequately sample these distinct conformational states and energies. This guide will demonstrate how to validate such predictions.

In Silico Structural Prediction: A Molecular Dynamics Approach

Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational space of peptides in a solvated environment, mimicking physiological conditions.[5][6][7] A robust MD protocol is the foundation of any credible in silico prediction.

InSilicoWorkflow cluster_prep System Preparation cluster_sim Simulation Protocol cluster_analysis Trajectory Analysis Build 1. Build Initial Peptide (cis & trans Pro isomers) Solvate 2. Solvate in Water Box (e.g., TIP3P model) Build->Solvate Neutralize 3. Add Counter-ions (Neutralize System) Solvate->Neutralize Minimize 4. Energy Minimization (Remove steric clashes) Neutralize->Minimize Equil_NVT 5. NVT Equilibration (Heat system to target T) Minimize->Equil_NVT Equil_NPT 6. NPT Equilibration (Adjust density to target P) Equil_NVT->Equil_NPT Production 7. Production MD (Generate trajectory) Equil_NPT->Production Analysis 8. Analyze Trajectory (RMSD, Dihedrals, Clustering) Production->Analysis Model Generate Ensemble of Representative Structures Analysis->Model

Caption: In Silico prediction workflow using Molecular Dynamics.

  • Initial Structure Generation: Build two initial 3D structures of this compound, one with the Phe-Pro peptide bond in the trans conformation (ω ≈ 180°) and one in the cis conformation (ω ≈ 0°). This is a critical step to ensure both major isomers are sampled.

  • Force Field Selection: Choose a well-validated biomolecular force field. Common choices include AMBER (e.g., ff14SB, ff19SB) and GROMOS (e.g., 54a7).[8] The choice of force field can significantly impact the results, making it a key variable in our comparison.

  • Solvation: Place each starting structure in a cubic or triclinic box of explicit water molecules (e.g., TIP3P or OPC models).[9] The box size should ensure the peptide does not interact with its periodic image.

  • Neutralization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge.

  • Energy Minimization: Perform a steepest descent followed by a conjugate gradient energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the peptide.

    • NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at the target temperature and pressure (e.g., 1 atm). This adjusts the system's density to an appropriate value.

  • Production MD: Run the simulation for a sufficient length of time (e.g., 500 ns to 1 µs) to ensure adequate conformational sampling.[10] Save the coordinates (trajectory) at regular intervals.

  • Analysis: Analyze the resulting trajectory to identify dominant conformations. Key analyses include Root Mean Square Deviation (RMSD) for stability, dihedral angle distributions (Φ, Ψ, ω), and cluster analysis to group similar structures.

Experimental Validation: Probing Structure in Solution

No computational model is complete without experimental validation.[11][12] For a small, flexible peptide like this compound, solution-state techniques are most relevant. We will use a combination of Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to provide orthogonal data for cross-validation.

ExperimentalWorkflow Peptide Synthesized & Purified This compound Peptide CD Circular Dichroism (CD) Spectroscopy Peptide->CD NMR 2D NMR Spectroscopy (COSY, TOCSY, NOESY) Peptide->NMR CD_Result Provides Global Secondary Structure Information (e.g., PPII, β-turn, Random Coil) CD->CD_Result NMR_Result Provides Atom-Specific Data: - Through-bond correlations - Through-space distances (<5 Å) NMR->NMR_Result

Caption: Experimental techniques provide complementary structural data.

CD spectroscopy provides information about the average secondary structure of the peptide ensemble in solution.[13][14] Proline-containing peptides often adopt a Polyproline II (PPII) helical conformation, which has a distinct CD signature.[15][16][17]

  • Sample Preparation: Dissolve lyophilized this compound peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 50-100 µM. The buffer should have low UV absorbance.

  • Instrumentation: Use a calibrated CD spectrometer.

  • Data Acquisition:

    • Scan the sample in a 1 mm pathlength quartz cuvette from ~260 nm to 190 nm at 25°C.

    • Acquire a baseline spectrum of the buffer alone and subtract it from the sample spectrum.

    • Average at least three scans to improve the signal-to-noise ratio.

  • Data Analysis: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE). A characteristic PPII spectrum shows a strong negative band around 205 nm and a weak positive band around 220-230 nm.[16][18]

NMR is the most powerful technique for determining high-resolution 3D structures of small molecules in solution.[19][20] A suite of 2D NMR experiments is required to first assign the proton resonances and then derive structural restraints.[21][22]

  • Sample Preparation: Dissolve ~1-2 mg of this compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d6 or 90% H₂O/10% D₂O). The concentration should be in the low millimolar range.

  • Data Acquisition: Acquire the following 2D spectra on a high-field NMR spectrometer (≥600 MHz):

    • TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (< 5-6 Å), regardless of whether they are close in the sequence.[22] A mixing time of 200-400 ms is typically appropriate for a peptide of this size.[23]

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and COSY spectra to assign every proton resonance to its specific atom in the this compound sequence.

    • Restraint Generation: Identify cross-peaks in the NOESY spectrum. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. These cross-peaks are translated into upper-limit distance restraints (e.g., strong, medium, weak corresponding to <2.8 Å, <3.5 Å, <5.0 Å).

Cross-Validation: Bridging Simulation and Experiment

This is the critical stage where the predictive power of the in silico models is tested against hard experimental data. The goal is to find the computational model that best reproduces all experimental observables simultaneously.

CrossValidationLogic cluster_in_silico In Silico Models cluster_exp Experimental Data Model_A MD Simulation (Force Field A) Compare Compare & Validate Model_A->Compare Model_B MD Simulation (Force Field B) Model_B->Compare CD_Data CD Spectrum (Global Structure) CD_Data->Compare NMR_Data NOE Distance Restraints (Local) NMR_Data->Compare Result Refined High-Confidence Structural Ensemble Compare->Result Best Fit

Sources

A Head-to-Head Comparison of Phe-Pro-Phe Analogs and Related Peptides in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Proline- and Phenylalanine-Rich Peptides in Oncology

In the landscape of modern oncology research, the quest for targeted and effective therapeutic agents is paramount. Among the diverse classes of molecules being investigated, short peptides have emerged as promising candidates due to their high specificity, lower toxicity compared to traditional chemotherapeutics, and ability to disrupt cancer cell signaling pathways.[1] Of particular interest are peptides rich in proline (Pro) and phenylalanine (Phe) residues. The unique structural constraints imposed by proline's cyclic side chain, combined with the hydrophobicity and aromaticity of phenylalanine, often result in peptides with potent and selective anticancer activity.[2][3] Phenylalanine-containing peptides, for instance, can exhibit enhanced affinity for cancer cell membranes.[2]

This guide provides a head-to-head comparison of Phe-Pro-Phe analogs and related proline- and phenylalanine-containing cyclic peptides, synthesizing available experimental data to inform researchers and drug development professionals. We will delve into their cytotoxic and cytostatic effects on various cancer cell lines, explore the underlying mechanisms of action, and provide detailed protocols for key experimental assays. Our focus will be on elucidating the structure-activity relationships that govern the anticancer potential of these fascinating molecules.

Comparative Analysis of Anticancer Activity: Cyclic vs. Linear Scaffolds and the Impact of Analogs

Experimental evidence strongly suggests that the cyclic conformation of peptides containing proline and phenylalanine is crucial for their bioactivity. Cyclization confers rigidity to the peptide backbone, which can enhance binding affinity to molecular targets and increase stability against proteolytic degradation.[4]

A pivotal study by Bojarska et al. investigated the influence of short cyclic peptides containing the Pro-Pro-Phe-Phe sequence on patient-derived melanoma cells.[4] Their findings highlight the superior efficacy of cyclic structures over their linear counterparts.

Cyclo(Pro-Pro-Phe-Phe) Analogs: A Case Study in Melanoma

Two key analogs from this study, cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) and cyclo(Pro-homoPro-β³homoPhe-Phe-) (P11) , demonstrated distinct anticancer effects on melanoma cells.[4]

  • CLA exhibited a potent cytotoxic effect, inducing massive cell death in melanoma cell lines.

  • P11 , on the other hand, displayed a cytostatic effect, inhibiting cell proliferation without directly inducing cell death at the same concentrations.

A linear derivative of P11 showed no significant effect on melanoma cell viability, underscoring the importance of the cyclic scaffold for anticancer activity.[4]

CompoundCancer Cell LineIC50 (µM) after 48hEffect
CLA DMBC29 (Melanoma)~10Cytotoxic
P11 DMBC29 (Melanoma)~40Cytostatic
Linear derivative of P11 MelanomaNot effective-

Table 1: Comparative IC50 values of cyclo(Pro-Pro-Phe-Phe) analogs in melanoma cell lines.[4]

The study suggests that the Pro-Pro-Phe-Phe sequence is a critical pharmacophore, and modifications to this core, as seen in CLA and P11, can modulate the type and potency of the anticancer response.[4]

Cyclic Dipeptides (CDPs) Containing Proline and Phenylalanine

Further supporting the significance of the Pro-Phe motif, various cyclic dipeptides (CDPs), also known as diketopiperazines, containing these residues have demonstrated notable anticancer activity across a range of cancer cell lines.

CompoundCancer Cell Line(s)Reported Effect
cyclo(L-Pro-L-Phe) Cervical, Colon, Leukemia, MelanomaInduces apoptosis
cyclo(Phe-Pro-Gly) Colon CancerCytotoxic
cyclo(Pro-Phe-Gly) LeukemiaCytotoxic

Table 2: Anticancer activity of various Pro-Phe containing cyclic dipeptides.

These findings suggest that even the minimal cyclic scaffold of a dipeptide can harbor significant cytotoxic potential when proline and phenylalanine are present.

Mechanisms of Action: Unraveling the Pathways to Cancer Cell Death

The anticancer activity of this compound analogs and related peptides is often attributed to their ability to induce programmed cell death, or apoptosis.

Induction of Apoptosis

Several studies have shown that peptides containing proline and phenylalanine can trigger apoptosis in cancer cells.[5] The proposed mechanism often involves the disruption of mitochondrial membranes, which are crucial regulators of the apoptotic cascade. This disruption can lead to the release of pro-apoptotic factors and the activation of caspases, the executioner enzymes of apoptosis.

Diagram: Simplified Apoptotic Pathway Induced by Pro-Phe Peptides

apoptosis_pathway cluster_cell Cancer Cell Phe_Pro_Peptide This compound Analog Mitochondrion Mitochondrion Phe_Pro_Peptide->Mitochondrion Disrupts Membrane Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Release of Pro-apoptotic Factors Apoptosis Apoptosis Caspase_Activation->Apoptosis

A simplified representation of the proposed apoptotic pathway initiated by this compound analogs.

Cell Cycle Arrest

In addition to inducing apoptosis, some of these peptides can halt the progression of the cell cycle, as observed with the cytostatic effect of P11.[4] This suggests an interference with the cellular machinery that governs cell division, preventing the proliferation of cancerous cells.

Experimental Protocols: A Guide to Assessing Anticancer Activity

To facilitate further research in this area, we provide detailed, step-by-step protocols for the key assays used to evaluate the anticancer properties of this compound analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. These crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

mtt_workflow Seed_Cells 1. Seed Cells in 96-well Plate Add_Compound 2. Add this compound Analogs Seed_Cells->Add_Compound Incubate 3. Incubate (24-72h) Add_Compound->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Formazan 5. Incubate (2-4h) for Formazan Formation Add_MTT->Formazan Solubilize 6. Solubilize Formazan Crystals Formazan->Solubilize Read_Absorbance 7. Read Absorbance at 570 nm Solubilize->Read_Absorbance

Step-by-step workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (like FITC), can then bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the this compound analogs as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Diagram: Interpretation of Annexin V/PI Staining

annexin_pi cluster_quadrants Flow Cytometry Quadrants Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) PI_Axis PI Fluorescence -> Annexin_Axis Annexin V-FITC Fluorescence ->

Interpretation of the four quadrants in an Annexin V/PI flow cytometry plot.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain the DNA of fixed cells to determine the distribution of cells in different phases of the cell cycle.

Principle: The amount of DNA in a cell doubles as it progresses from the G1 to the G2/M phase. PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described previously.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade any RNA that might interfere with DNA staining.

  • PI Staining: Stain the cells with a solution containing PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Conclusion and Future Directions

The available evidence strongly supports the potential of cyclic peptides containing proline and phenylalanine residues as a promising class of anticancer agents. The head-to-head comparison of analogs like CLA and P11 reveals that subtle structural modifications can significantly impact their biological activity, shifting the outcome from cytostatic to cytotoxic. The recurring motif of Pro-Phe in various active cyclic peptides underscores its importance as a pharmacophore.

Future research should focus on a more systematic exploration of the structure-activity relationships of this compound tripeptide analogs, both in cyclic and linear forms, to delineate the precise structural requirements for optimal potency and selectivity. A broader screening of these analogs against a diverse panel of cancer cell lines, including those from breast, lung, and colon cancers, will be crucial to understand their therapeutic potential across different malignancies. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by these peptides will pave the way for the rational design of next-generation peptide-based cancer therapeutics.

References

  • Bojarska, J., et al. (2022). Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. International Journal of Molecular Sciences, 23(15), 8536. [Link]

  • Ellert-Miklaszewska, A., et al. (2021). Cyclic Peptides for the Treatment of Cancers: A Review. Molecules, 26(11), 3193. [Link]

  • Javadpour, M. M., et al. (1996). Anti-cancer activity of targeted pro-apoptotic peptides. Journal of Medicinal Chemistry, 39(16), 3107-3113. [Link]

  • Gaspar, D., et al. (2013). Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review). International Journal of Molecular Medicine, 32(5), 1015-1027. [Link]

  • Kamarajan, P., et al. (2010). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. Molecules, 15(9), 6334-6355. [Link]

  • Mishra, B., et al. (2017). Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat. Acta Biomaterialia, 59, 144-161. [Link]

  • Jäkel, C. E., et al. (2012). Efficacy of a Proapoptotic Peptide Towards Cancer Cells. In Vivo, 26(3), 419-426. [Link]

  • Bojarska, J., et al. (2020). Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. Molecules, 25(11), 2695. [Link]

  • Fan, T., et al. (2021). Pro-apoptotic peptides-based cancer therapies: challenges and strategies to enhance therapeutic efficacy. Journal of Hematology & Oncology, 14(1), 1-18. [Link]

  • Lee, H., et al. (2018). Cyclo(phenylalanine-proline) induces DNA damage in mammalian cells via reactive oxygen species. Bioscience, Biotechnology, and Biochemistry, 82(11), 1951-1959. [Link]

  • Felício, M. R., et al. (2017). A theoretical analysis of secondary structural characteristics of anticancer peptides. Journal of Peptide Science, 23(7-8), 533-548. [Link]

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  • Ruczyński, J., et al. (2007). Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. Journal of Peptide Science, 13(10), 657-666. [Link]

  • Wang, Z., et al. (2022). Design, Synthesis and Structure–Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 5995. [Link]

  • Cheng, K., et al. (2022). Synthesis and in vitro/in vivo anticancer evaluation of pentacyclic triterpenoid derivatives linked with l-phenylalanine or l-proline. Bioorganic Chemistry, 125, 105865. [Link]

  • Drag, M., et al. (2018). Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity. Journal of Medicinal Chemistry, 61(23), 10691-10699. [Link]

  • Pretze, M., et al. (2017). Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging. Amino Acids, 49(7), 1219-1233. [Link]

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A Senior Application Scientist's Guide to Validating the Target Engagement of a Phe-Pro-Phe Based Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, confirming that a drug candidate physically interacts with its intended target within a complex biological system is a cornerstone of modern drug discovery.[1][2][3] This process, known as target engagement, provides critical evidence for the mechanism of action and is a key determinant of a compound's potential therapeutic efficacy.[3][4] For peptide-mimetics, such as those based on a Phe-Pro-Phe scaffold, which often target protein-protein interactions, robust validation of target engagement is paramount.[5]

This guide provides an in-depth comparison of state-of-the-art methodologies for validating the target engagement of a this compound based drug candidate. We will move beyond simple procedural descriptions to explore the underlying principles, rationale for experimental choices, and the inherent self-validating nature of each protocol.

The Imperative of Target Engagement in Drug Discovery

A lack of demonstrated target engagement is a significant contributor to the high attrition rates in clinical trials.[6][7] Therefore, generating robust evidence of a drug candidate's interaction with its target in a physiologically relevant context is not merely a suggestion but a critical step to de-risk a project and build confidence in its therapeutic hypothesis.[6][8][9] The three central questions that target engagement studies aim to answer are:

  • Does the compound reach its intended target in the cellular environment?[4]

  • Does the compound bind to the target with the expected mechanism?[4]

  • What are the downstream functional consequences of this interaction?[4]

This guide will focus on a selection of powerful techniques to address the first two questions, providing both biochemical and cellular evidence of direct binding.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay is project-specific and depends on factors such as the nature of the target protein, the properties of the drug candidate, and the stage of the drug discovery process.[10] Here, we compare four widely adopted and complementary techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Photo-Affinity Labeling (PAL).

Cellular Thermal Shift Assay (CETSA): In-Cell Target Occupancy

Principle: CETSA is a powerful method for assessing target engagement in a cellular context.[11][12] It is based on the principle that the binding of a ligand, such as our this compound drug candidate, can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm).[13][14] This thermal stabilization is detected by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the soluble (non-denatured) target protein.[12][15]

Experimental Rationale: The key advantage of CETSA is its ability to measure target engagement within the native cellular environment, without the need for labels or modifications to the compound or the target.[4] This provides a more physiologically relevant assessment of target binding, accounting for factors like cell permeability and intracellular concentration of the drug candidate.

Workflow & Self-Validation:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Target Protein Quantification cluster_analysis Data Analysis A 1. Culture cells expressing the target protein B 2. Treat cells with this compound drug candidate (or vehicle) A->B C 3. Aliquot treated cells and heat to a range of temperatures B->C D 4. Lyse cells (e.g., freeze-thaw) C->D E 5. Separate soluble and precipitated protein fractions (centrifugation) D->E F 6. Quantify soluble target protein (e.g., Western Blot, ELISA, Mass Spec) E->F G 7. Plot soluble protein vs. temperature to generate melting curves F->G H 8. Compare melting curves of treated vs. vehicle to determine thermal shift (ΔTm) G->H SPR_Workflow cluster_immobilization Target Immobilization cluster_binding Binding Analysis cluster_regeneration Surface Regeneration cluster_analysis Data Analysis A 1. Covalently immobilize the target protein onto the sensor chip B 2. Inject a series of concentrations of the this compound drug candidate (analyte) A->B C 3. Monitor the association phase in real-time B->C D 4. Switch to buffer flow to monitor the dissociation phase C->D E 5. Inject a regeneration solution to remove bound analyte D->E F 6. Fit the sensorgram data to a binding model D->F E->B Repeat for each concentration G 7. Determine ka, kd, and KD F->G

SPR Experimental Workflow

The self-validating nature of SPR lies in the consistency of the kinetic data across multiple analyte concentrations and the goodness of fit of the data to a specific binding model (e.g., 1:1 Langmuir binding).

Isothermal Titration Calorimetry (ITC): Thermodynamic Profile

Principle: ITC directly measures the heat released or absorbed during a binding event. [16][17]In an ITC experiment, the this compound drug candidate is titrated into a solution containing the target protein, and the resulting heat changes are measured. [18] Experimental Rationale: ITC is the only technique that can directly determine all the thermodynamic parameters of an interaction in a single experiment: binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [16][18]This provides a complete thermodynamic signature of the binding event, which can be invaluable for understanding the driving forces of the interaction and for lead optimization. [19] Workflow & Self-Validation:

ITC_Workflow cluster_setup Experimental Setup cluster_titration Titration cluster_analysis Data Analysis A 1. Place the target protein in the sample cell B 2. Load the this compound drug candidate into the injection syringe A->B C 3. Perform a series of small injections of the drug candidate into the sample cell B->C D 4. Measure the heat change after each injection C->D E 5. Integrate the heat pulses to generate a binding isotherm D->E F 6. Fit the isotherm to a binding model E->F G 7. Determine KD, n, ΔH, and ΔS F->G

ITC Experimental Workflow

The stoichiometry (n) value determined by ITC is a critical self-validation parameter. For a specific 1:1 interaction, an 'n' value close to 1 provides strong evidence for a well-defined binding event.

Photo-Affinity Labeling (PAL): Target Identification and Binding Site Mapping

Principle: PAL is a powerful chemical biology technique used to covalently label a target protein upon photoactivation. [20][21]A photo-reactive moiety (e.g., diazirine, benzophenone, or aryl azide) is incorporated into the this compound drug candidate. [22]This photo-probe is incubated with cells or cell lysates, and upon exposure to UV light, a highly reactive species is generated that forms a covalent bond with the target protein at or near the binding site. [20][21] Experimental Rationale: PAL is particularly useful for unambiguously identifying the direct binding partner(s) of a compound in a complex proteome and for mapping the binding site. [20][21]This is especially valuable when the target is unknown or to confirm the intended target and identify potential off-targets. [23] Workflow & Self-Validation:

PAL_Workflow cluster_probe Photo-Probe Incubation cluster_activation Photo-Activation cluster_enrichment Target Enrichment & Identification cluster_validation Validation A 1. Incubate cells or lysate with the photo-reactive this compound probe B 2. Irradiate with UV light to induce covalent cross-linking A->B G 7. Competition experiment with excess non-probe compound A->G Competition Control C 3. Lyse cells (if applicable) B->C D 4. Enrich for the labeled protein (e.g., via a tag on the probe) C->D E 5. Identify the labeled protein(s) by mass spectrometry D->E F 6. Confirm target identity (e.g., Western Blot) E->F G->B

PAL Experimental Workflow

A crucial self-validation step in PAL is the competition experiment. Pre-incubation with an excess of the non-photo-reactive parent compound should prevent the photo-probe from binding to the target, leading to a significant reduction in the labeling signal. This demonstrates the specificity of the interaction.

Quantitative Data Summary

Methodology Key Parameters Measured Typical Throughput Label-Free? Cellular Context? Key Advantage
CETSA Thermal Shift (ΔTm), EC50Medium to HighYesYesDirect evidence of target engagement in live cells.
SPR ka, kd, KDMediumYesNoProvides detailed kinetic information of the binding event.
ITC KD, n, ΔH, ΔSLowYesNoDelivers a complete thermodynamic profile of the interaction.
PAL Target Identity, Binding SiteLow to MediumNo (requires probe)YesUnambiguously identifies the direct binding partner(s).

Experimental Protocols

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the this compound drug candidate or vehicle control for a predetermined time.

  • Heating Step:

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification:

    • Carefully collect the supernatant.

    • Quantify the amount of soluble target protein in each sample using a suitable method such as Western blotting or ELISA.

  • Data Analysis:

    • For each treatment group, plot the normalized amount of soluble target protein as a function of temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm).

    • The difference in Tm between the drug-treated and vehicle-treated samples represents the thermal shift (ΔTm).

Conclusion

Validating the target engagement of a this compound based drug candidate requires a multi-faceted approach that combines both cellular and biophysical methods. CETSA provides invaluable confirmation of target binding in a physiological context, while SPR and ITC offer deep insights into the kinetics and thermodynamics of the interaction, respectively. Photo-affinity labeling serves as a powerful tool for unequivocal target identification and binding site mapping. By judiciously selecting and integrating these techniques, researchers can build a robust and compelling data package to support the progression of their drug discovery programs.

References

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  • World Journal of Biology Pharmacy and Health Sciences. (2023). Target identification and validation in research. WJBPHS, 16(02), 061–070.
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  • MDPI. (2017). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 18(11), 2392.
  • Wang, X., et al. (2024). A Novel Tetrapeptide Ala-Phe-Phe-Pro (AFFP) Derived from Antarctic Krill Prevents Scopolamine-Induced Memory Disorder by Balancing Lipid Metabolism of Mice Hippocampus. Marine Drugs, 22(4), 160.
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  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 38-41.
  • PubMed. (2019). Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 164, 192-202.
  • Cichewicz, M. A., et al. (2022). Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond. International Journal of Molecular Sciences, 23(19), 11846.
  • Open Biology. (2011). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Open Biology, 1(1), 1-13.
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  • Nature Communications. (2021). Studying protein-ligand interactions by protein-denaturation and quantitative cross-linking mass spectrometry.
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The Phenylalanine-Proline-Phenylalanine Motif: A Comparative Analysis of Alanine-Substituted Analogs in Modulating Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

In the landscape of peptide research and drug development, the tripeptide motif Phenylalanine-Proline-Phenylalanine (Phe-Pro-Phe) presents a compelling scaffold. Its inherent structural rigidity, conferred by the central proline residue, and the aromaticity of the flanking phenylalanine residues, make it a frequent constituent of bioactive peptides and a key player in mediating protein-protein interactions. Understanding the precise contribution of each residue to the overall function of this motif is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of this compound and its alanine-substituted analogs, exploring the structure-activity relationships that emerge from these modifications.

The Significance of the this compound Motif

The this compound sequence is not merely a random assortment of amino acids. The proline residue, with its unique cyclic side chain, induces a characteristic kink in the peptide backbone, restricting conformational flexibility. This pre-organization can be crucial for high-affinity binding to biological targets. The phenylalanine residues, with their bulky, hydrophobic, and aromatic side chains, are often involved in crucial hydrophobic and π-π stacking interactions within receptor binding pockets or at the interface of protein-protein interactions.

The Pro-Phe-Phe sequence has been identified as a highly aggregation-prone tripeptide, forming unique helical-like sheets that can self-assemble into nanostructures. This property is of significant interest in the field of biomaterials and drug delivery. Furthermore, the Pro-Pro-Phe-Phe sequence has been shown to be a pivotal component for the bioactivity of larger cyclic peptides, including those with anticancer properties.

Alanine Scanning: A Tool for Unraveling Functional Contributions

To dissect the functional importance of the individual phenylalanine residues in the this compound motif, a systematic approach using alanine scanning mutagenesis is employed. Alanine, with its small, non-polar methyl side chain, serves as a neutral substitution, effectively "muting" the contribution of the original side chain without introducing significant steric hindrance or new chemical functionality. By comparing the biological activity of the parent peptide (this compound) with its alanine-substituted analogs (Ala-Pro-Phe, Phe-Pro-Ala, and the double-substituted Ala-Pro-Ala), we can infer the role of the phenylalanine side chains in mediating the peptide's function.

Comparative Analysis of this compound and its Alanine Analogs

While direct, comprehensive comparative studies on the biological activities of this compound and its specific alanine-substituted analogs are not extensively documented in publicly available literature, we can predict the likely outcomes based on the fundamental principles of peptide chemistry and structure-activity relationships. The following table summarizes the key differences and expected impact on bioactivity.

Peptide SequenceKey Structural FeaturesExpected Impact on Bioactivity
This compound Two bulky, aromatic, hydrophobic side chains flanking a rigidifying proline residue.High potential for hydrophobic and π-π stacking interactions. Likely to exhibit the highest binding affinity and/or biological activity in systems where these interactions are critical.
Ala-Pro-Phe Removal of the N-terminal aromatic side chain.Reduced hydrophobic and π-π stacking potential at the N-terminus. Likely to have significantly lower binding affinity if the N-terminal Phe is critical for receptor interaction.
Phe-Pro-Ala Removal of the C-terminal aromatic side chain.Reduced hydrophobic and π-π stacking potential at the C-terminus. The impact on activity will depend on the specific role of the C-terminal Phe in the interaction.
Ala-Pro-Ala Removal of both aromatic side chains.Drastic reduction in hydrophobicity and π-π stacking capabilities. Expected to have the lowest binding affinity and serve as a negative control in many assays.

Experimental Workflows for Comparative Analysis

To empirically validate these predictions, a series of well-defined experiments are necessary. The following protocols outline the key steps for a comprehensive comparative study.

Peptide Synthesis and Purification

A robust and reliable method for obtaining high-purity peptides is the foundation of any structure-activity relationship study.

Workflow for Peptide Synthesis and Purification

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification and Characterization start Resin Swelling deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Amino Acid Coupling (Phe/Ala) deprotection1->coupling1 wash1 Washing coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Amino Acid Coupling (Pro) deprotection2->coupling2 wash2 Washing coupling2->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling3 Amino Acid Coupling (Phe/Ala) deprotection3->coupling3 wash3 Washing coupling3->wash3 cleavage Cleavage from Resin wash3->cleavage hplc RP-HPLC Purification cleavage->hplc ms Mass Spectrometry (Verification) hplc->ms G cluster_cd Circular Dichroism (CD) Analysis sample_prep Sample Preparation (Peptide in Buffer) instrument_setup Instrument Setup (Spectropolarimeter) sample_prep->instrument_setup data_acquisition Data Acquisition (Far-UV Scan) instrument_setup->data_acquisition data_analysis Data Analysis (Secondary Structure Estimation) data_acquisition->data_analysis G cluster_binding Competitive Binding Assay incubation Incubate Receptor with Radiolabeled Ligand & Competitor Peptide separation Separate Bound from Free Ligand incubation->separation quantification Quantify Bound Radioactivity separation->quantification analysis Calculate IC50 Values quantification->analysis G cluster_mtt MTT Cell Viability Assay cell_seeding Seed Cells in 96-well Plate peptide_treatment Treat Cells with Peptides cell_seeding->peptide_treatment mtt_addition Add MTT Reagent peptide_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance formazan_solubilization->absorbance_reading data_analysis Calculate Cell Viability absorbance_reading->data_analysis

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of Phe-Pro-Phe

Author: BenchChem Technical Support Team. Date: February 2026

The Foundation of Safe Disposal: Hazard Assessment

The initial and most crucial step in any disposal procedure is a thorough hazard assessment. In the absence of a dedicated SDS for Phe-Pro-Phe, we must evaluate the available information for its components, L-Phenylalanine and L-Proline. Safety data sheets for L-Phenylalanine indicate that it is not classified as a hazardous substance.[1][2] Similarly, peptides, in general, are often not covered by international regulations on the transport of dangerous goods.[3]

However, the principle of prudent laboratory practice dictates that all research chemicals, regardless of their perceived hazard level, should be handled and disposed of with care. Therefore, it is recommended to treat this compound as chemical waste and follow institutional and local regulations for its disposal.

Quantitative Data Summary: Disposal Parameters

For clarity and quick reference, the following table summarizes the key disposal parameters based on available safety information for similar compounds and general laboratory guidelines.

ParameterGuidelineSource
Waste Classification Non-hazardous solid chemical waste (recommended)General Laboratory Practice
Primary Container Sealed, clearly labeled, chemically compatible container[2][4]
Labeling "this compound Waste," Date, Lab/Researcher NameInstitutional Policy
Spill Cleanup Absorb with inert material (e.g., sand, vermiculite)[1]
Disposal Route Through Institutional Environmental Health & Safety (EH&S)[4]
Prohibited Disposal Do not dispose of in regular trash or down the drain[4][5]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol provides a detailed methodology for the safe disposal of this compound in solid form and as a constituent in experimental solutions.

Part 1: Solid this compound Waste
  • Segregation at the Source:

    • Designate a specific, sealed container for the collection of solid this compound waste. This includes unused product, contaminated weighing papers, and any other solid materials that have come into direct contact with the peptide.

    • The container should be made of a material compatible with chemical waste, such as high-density polyethylene (HDPE).

  • Container Labeling:

    • Clearly label the waste container with the following information:

      • "Waste: Phenylalanine-Proline-Phenylalanine (this compound)"

      • Date of accumulation start

      • Principal Investigator's Name and Laboratory identification

    • Accurate labeling is crucial for proper identification and handling by your institution's waste management personnel.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the chemical waste.[4] Follow their specific procedures for waste consolidation and collection.

Part 2: Aqueous Solutions Containing this compound
  • Waste Collection:

    • Collect all aqueous waste containing this compound in a dedicated, sealed, and clearly labeled container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EH&S guidelines.

  • pH Neutralization (if applicable):

    • If the experimental protocol resulted in a highly acidic or basic solution, it may need to be neutralized before disposal. Consult your institutional guidelines for the acceptable pH range for aqueous chemical waste.

  • Container Management:

    • Use a robust, leak-proof container, and do not overfill it. Leave adequate headspace to accommodate potential pressure changes.

    • Label the container as "Aqueous Waste with Phenylalanine-Pro-Phe," along with the other required identification details.

  • Disposal Coordination:

    • Arrange for the disposal of the aqueous waste through your institution's EH&S department, following their established protocols.

Part 3: Contaminated Labware and Personal Protective Equipment (PPE)
  • Solid Contaminated Materials:

    • Items such as gloves, pipette tips, and disposable lab coats that are contaminated with this compound should be collected in a designated solid waste container.[4]

    • This container should be clearly labeled as "Solid Waste Contaminated with this compound."

  • Glassware:

    • Reusable glassware should be decontaminated by thoroughly rinsing with an appropriate solvent (e.g., water or an ethanol/water mixture) and then washing with a laboratory detergent. The initial rinsate should be collected as chemical waste.

    • Broken glassware contaminated with this compound should be placed in a designated sharps container for hazardous materials.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

PheProPhe_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Solids waste_type->solid_waste Solid liquid_waste Aqueous Solution with this compound waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware/PPE waste_type->contaminated_labware Labware/PPE collect_solid Collect in Labeled, Sealed Container for Solid Chemical Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Aqueous Chemical Waste liquid_waste->collect_liquid collect_labware Segregate in Labeled Container for Contaminated Waste contaminated_labware->collect_labware store_waste Store in Designated Waste Area collect_solid->store_waste collect_liquid->store_waste collect_labware->store_waste contact_ehs Contact Institutional EH&S for Pickup store_waste->contact_ehs

Caption: Decision workflow for the disposal of this compound waste.

Causality and Trustworthiness in Disposal Protocols

The rationale behind these stringent disposal procedures, even for a seemingly non-hazardous compound, is rooted in the principles of risk mitigation and regulatory adherence.

  • Preventing Environmental Contamination: Disposing of chemicals down the drain can disrupt aquatic ecosystems and interfere with wastewater treatment processes.[5]

  • Ensuring Workplace Safety: Proper segregation and labeling of waste prevent accidental mixing of incompatible chemicals, which could lead to hazardous reactions.

  • Regulatory Compliance: Adherence to institutional and governmental regulations is mandatory. Failure to comply can result in significant penalties for both the individual researcher and the institution.[4]

By treating all chemical waste with a high degree of caution, laboratories create a self-validating system of safety and responsibility. This approach builds trust among laboratory personnel and ensures a safe research environment for everyone.

References

  • Guinama. (n.d.). SAFETY DATA SHEET 93957-Phenylalanine-l. Retrieved from [Link]

  • Bio-Rad Antibodies. (2018, September 20). SAFETY DATA SHEET PEPTIDE PREPARATION. Retrieved from [Link]

  • Cellseco. (2012, January 28). Material Safety Data Sheet - L-Phenylalanine. Retrieved from [Link]

  • Redox. (2025, April 9). Safety Data Sheet Polypropylene (PP). Retrieved from [Link]

  • Bio-Synthesis Inc. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Retrieved from [Link]

  • Novachem. (2024, February 14). Ac-Phe-OH Safety Data Sheet. Retrieved from [Link]

  • Chemical Management. (2024, August 22). Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Boc-L-Phenylalanine. Retrieved from [Link]

  • Loba Chemie. (2023, September 12). L-PHENYLALANINE FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Phe-Pro-Phe (FPF)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Risk Profile

Phe-Pro-Phe (Phenylalanyl-Prolyl-Phenylalanine) is a hydrophobic tripeptide often utilized as a protease substrate, a structural motif in self-assembling nanostructures, or a ligand in pharmacological studies. While standard Safety Data Sheets (SDS) for short peptides often default to "Caution: Substance not fully tested," this lack of acute toxicity data must not be mistaken for safety.

As researchers, we treat this compound with the Precautionary Principle . The primary risks are not immediate lethality, but rather:

  • Respiratory Sensitization: Inhalation of lyophilized peptide dust can trigger immune responses.

  • Bioactivity: As a bioactive substrate, accidental absorption could trigger off-target biological effects.

  • Sample Integrity: The sequence is prone to aggregation and degradation by ubiquitous laboratory proteases (e.g., from skin).

This guide synthesizes field-proven handling techniques with rigorous safety standards to protect both the scientist and the molecule.

The PPE Matrix: Activity-Based Protection

Safety is dynamic. Your PPE must adapt to the state of the matter (Solid vs. Solution).

Protective Layer Activity: Handling Lyophilized Powder (Solid) Activity: Handling Solubilized Peptide (Solution) Technical Rationale
Hand Protection Double Nitrile Gloves (Powder-free)Inner: 4 milOuter: 5-6 mil (Long cuff preferred)Single Nitrile Gloves (Chemical Resistant)Spec: ASTM D6978 compliantWhy: Peptides are static-prone; double gloving prevents skin protease contamination. Nitrile resists the organic solvents (e.g., DMSO) often used to dissolve hydrophobic FPF.
Respiratory Fume Hood (Primary) If hood unavailable: N95/P100 RespiratorFume Hood (Recommended) Standard lab ventilation acceptable for aqueous buffers.Why: FPF dust is the primary sensitization vector. Once in solution, inhalation risk drops unless aerosolized (e.g., sonication).
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Why: Powder poses a dust entry risk; solutions pose a splash risk, especially if dissolved in irritants like TFA or DMSO.
Body Protection Lab Coat (High-neck, buttoned/snapped)Lab Coat + Chemical Apron (if handling >100mL)Why: Prevents accumulation of dust on street clothes and protects against solvent spills.

Operational Workflow: From Vial to Bench

Handling this compound requires overcoming its physical properties: it is hydrophobic , hygroscopic , and static-prone .

Phase A: Preparation & Weighing (The "Static" Challenge)

Context: Lyophilized peptides often "fly" due to static electricity, leading to mass errors and contamination.

  • Equilibration: Remove the peptide vial from the freezer (-20°C) and allow it to reach room temperature before opening .

    • Mechanism:[1][2][3][4] Prevents condensation of atmospheric water onto the hygroscopic powder, which causes hydrolysis.

  • Static Control: Use an ionizing fan or anti-static gun on the vial and spatula.

    • Alternative: Wipe the spatula with an ethanol-soaked wipe and let it dry immediately before use to discharge static.

  • Weighing: Perform all weighing inside a draft-shielded analytical balance.

    • Technique: Do not return excess powder to the stock vial. Discard it as solid waste to prevent cross-contamination.

Phase B: Solubilization (The "Hydrophobic" Challenge)

Context: this compound is aggregation-prone.[5] Direct addition of water often results in a "gummy" precipitate.

  • Solvent Selection: Dissolve the peptide in a small volume of organic solvent first.

    • Recommendation: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Protocol: Add DMSO dropwise until the powder is fully dissolved (clear solution).

  • Dilution: Slowly add your aqueous buffer (e.g., PBS) to the organic phase while vortexing.

    • Caution: Ensure the final DMSO concentration is compatible with your assay (usually <1%).

Phase C: Visualization of Workflow

PeptideHandling Storage 1. Cold Storage (-20°C) Equilibration 2. Equilibration (Room Temp, Sealed) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Anti-Static, Fume Hood) Equilibration->Weighing PPE: N95/Hood Solubilization 4. Solubilization (DMSO -> Buffer) Weighing->Solubilization Hydrophobic mgmt Usage 5. Experimental Usage Solubilization->Usage Dilution

Figure 1: Critical path for handling this compound to ensure safety and sample integrity.

Disposal & Waste Management

Proper disposal prevents environmental contamination and regulatory fines. Peptides are unregulated in some jurisdictions but should be treated as Hazardous Chemical Waste in a professional setting.

Waste Stream Segregation[2]
Waste TypeItemsDisposal Path
Solid Hazardous Contaminated gloves, weigh boats, paper towels, dry peptide residue.Red/Yellow Biohazard Bag or Solid Chemical Waste Bin (check local EHS).
Liquid Chemical Peptide solutions containing DMSO, DMF, or biological buffers.Solvent Waste Container . Do NOT pour down the drain.
Sharps/Glass Empty vials (rinsed), broken glass, syringe needles.Sharps Container (Puncture-proof).
Trace/Rinsate Triple-rinsed vials (if non-toxic solvent used).Glass Recycling (Defaced label) or Glass Waste .
Disposal Decision Logic

DisposalLogic Start Waste Item IsLiquid Is it Liquid? Start->IsLiquid IsSharp Is it Sharp/Glass? IsLiquid->IsSharp No LiquidStream Liquid Chemical Waste (Segregate Halogenated vs Non) IsLiquid->LiquidStream Yes SharpsStream Sharps Container (Puncture Proof) IsSharp->SharpsStream Yes SolidStream Solid Chemical Waste (Bagged) IsSharp->SolidStream No

Figure 2: Decision tree for segregating this compound laboratory waste.

Emergency Procedures

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sensitization sign).

  • Skin Contact: Wash with soap and water for 15 minutes. Note: If dissolved in DMSO, do not scrub vigorously, as this may increase absorption.

  • Spill (Powder): Cover with wet paper towels to prevent dust generation, then wipe up.

  • Spill (Solution): Absorb with vermiculite or spill pads. Clean area with 10% bleach to degrade peptide activity, followed by ethanol.

References

  • National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2][4][6] NCBI Bookshelf. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • Dartmouth College EHS. (2023). Hazardous Waste Disposal Guide.[2] Dartmouth Environmental Health & Safety.[6] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.